1-Butylcyclopropan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-butylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-7(8)5-6-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMSFYULMJQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516274 | |
| Record name | 1-Butylcyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87234-29-5 | |
| Record name | 1-Butylcyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Butylcyclopropan-1-ol: A Technical Guide
Executive Summary
1-Butylcyclopropan-1-ol is a valuable strained-ring intermediate used in the synthesis of complex pharmaceutical scaffolds. Its unique reactivity profile—driven by the release of ring strain (~27.5 kcal/mol)—allows it to serve as a precursor for
Retrosynthetic Analysis
The most direct disconnection for 1-substituted cyclopropanols involves the formation of the C1–C2 and C1–C3 bonds simultaneously from a carboxylic ester precursor.
-
Target Molecule: this compound
-
Primary Disconnection: 1,2-dicarbanion equivalent addition to an ester.
-
Precursors: Methyl Pentanoate (Valerate) + Ethylmagnesium Bromide.
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)
].[1]
Experimental Protocol: Kulinkovich Synthesis
This protocol utilizes the catalytic cycle discovered by Oleg Kulinkovich, where a titanacyclopropane intermediate acts as a 1,2-dicarbanion equivalent.[2]
Reagents and Stoichiometry
| Reagent | Role | Equiv. | MW ( g/mol ) | Comments |
| Methyl Pentanoate | Substrate | 1.0 | 116.16 | Source of the butyl group and C1 oxygen. |
| Ethylmagnesium Bromide | Reagent | 2.2 - 2.5 | 133.27 | 3.0M in Et |
| Ti(OiPr) | Catalyst | 0.05 - 0.1 | 284.22 | Moisture sensitive. Handle under Argon. |
| Diethyl Ether (Et | Solvent | N/A | 74.12 | Anhydrous, degassed. |
Step-by-Step Methodology
Pre-reaction Preparation:
-
All glassware must be oven-dried (
) and assembled hot under a stream of dry Nitrogen or Argon. -
The reaction generates ethane and ethene gas; ensure the system is vented through a bubbler to prevent pressure buildup.
Procedure:
-
Catalyst Solution: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, charge 50 mL of anhydrous Et
O. Add Methyl Pentanoate (11.6 g, 100 mmol) and Ti(OiPr) (1.42 g, 5 mmol). Cool the mixture to in an ice bath. -
Grignard Addition: Charge the addition funnel with EtMgBr (3.0 M in Et
O, 75 mL, 225 mmol). Add the Grignard reagent dropwise over 60–90 minutes.-
Critical Control Point: The reaction is exothermic. Maintain internal temperature
during addition to prevent side reactions (e.g., direct Grignard addition to the ester without cyclopropanation). -
Observation: The solution will turn from colorless to yellow, then dark brown/black, indicating the formation of the low-valent titanocene species. Gas evolution (ethane/ethene) will be observed.
-
-
Room Temperature Stir: Upon completion of addition, remove the ice bath and allow the reaction to warm to room temperature (20–25
). Stir for an additional 1–2 hours. -
Quenching: Cool the mixture back to
. Carefully quench by the dropwise addition of 10% aqueous H SO (50 mL) or saturated NH Cl solution.-
Note: Vigorous bubbling will occur. Ensure efficient stirring to break up magnesium salts.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous phase with Et
O ( mL). -
Workup: Combine organic layers, wash with saturated NaHCO
and brine, then dry over anhydrous MgSO . Filter and concentrate under reduced pressure (rotary evaporator, water bath ). -
Purification: The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield this compound as a colorless oil.
Mechanistic Pathway
The mechanism relies on the formation of a titanacyclopropane species, which acts as a "double nucleophile" toward the ester carbonyl.[2]
Figure 1: Catalytic cycle of the Kulinkovich reaction showing the titanacyclopropane intermediate.
Characterization & Data Analysis
Verification of the product requires confirming the presence of the cyclopropyl ring and the integrity of the butyl chain.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 0.45 – 0.55 | Multiplet | 2H | Cyclopropyl CH | |
| 0.70 – 0.80 | Multiplet | 2H | Cyclopropyl CH | |
| 0.91 | Triplet ( | 3H | Terminal Methyl (Butyl) | |
| 1.30 – 1.65 | Multiplet | 6H | Butyl CH | |
| 1.80 – 2.20 | Broad Singlet | 1H | Hydroxyl (-OH) | |
| 12.5 | CH | Cyclopropyl ring carbons | ||
| 14.1 | CH | Terminal Methyl | ||
| 22.8 | CH | Butyl chain | ||
| 27.5 | CH | Butyl chain | ||
| 40.2 | CH | |||
| 56.8 | Quaternary C | C1 (Ring carbon with OH) |
Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band at
. -
C-H Stretch (Cyclopropyl): Weak, sharp peak at
(characteristic of strained C-H bonds). -
Ring Deformation: Bands around
.
Handling, Stability, and Safety
Stability Profile
Cyclopropanols are kinetically stable but thermodynamically strained.
-
Acid Sensitivity: Highly sensitive to strong acids. Exposure to mineral acids causes ring opening to form ketones (e.g., 3-heptanone).
-
Base Stability: Generally stable to basic conditions.
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen).
Safety Hazards[3][4][5][6]
-
Reagent Hazards: EtMgBr is pyrophoric and reacts violently with water. Ti(OiPr)
causes severe eye irritation.[3] -
Process Hazards: The reaction releases ethane and ethene gases, which are flammable. Perform in a well-ventilated fume hood with active fire suppression readiness.
Applications in Drug Discovery
This compound serves as a versatile "biosynthon":
-
Ring Expansion: Treatment with electrophilic bromine or iodine sources can trigger rearrangement to 2-halocyclobutanones.
-
Homoenolate Generation: Under radical conditions (e.g., with Fe(III) or Mn(III)), the ring opens to form
-keto radicals, useful for C-C bond formation. -
Inhibitor Design: The cyclopropanol moiety mimics the transition state of enzyme-catalyzed hydrolyses and is found in various antiviral and antifungal candidates.
References
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[1][4] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1][2] Synthesis, 1991(03), 234–235. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
Corey, E. J., Rao, S. A., & Noe, M. C. (1994). Catalytic Enantioselective Synthesis of Cyclopropanols. Journal of the American Chemical Society, 116(20), 9345–9346. Link
-
ChemScene. (n.d.). This compound Product Data. ChemScene. Link
Sources
Spectroscopic Characterization of 1-butylcyclopropan-1-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-butylcyclopropan-1-ol, a tertiary alcohol incorporating a cyclopropyl ring. In the absence of a complete, publicly available experimental dataset, this document serves as an in-depth predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and structurally related molecules. We will delve into the theoretical underpinnings of the expected spectral features, providing a logical rationale for the predicted data and outlining protocols for their experimental acquisition.
Introduction and Molecular Structure
This compound is a fascinating molecule that combines the steric and electronic properties of a strained cyclopropyl ring with a linear butyl chain, centered around a tertiary alcohol. The unique structural features of this compound are expected to give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions.
The structure of this compound is presented below:
Figure 1: 2D structure of this compound.
This guide will systematically predict and analyze the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the butyl chain, the cyclopropyl ring, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the unique electronic environment of the cyclopropane ring. Due to the ring current effect, protons on a cyclopropane ring are known to be unusually shielded, appearing at a high field (low ppm).[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Butyl-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |
| Butyl-CH₂ (penultimate) | 1.2 - 1.4 | Sextet | 2H |
| Butyl-CH₂ (antepenultimate) | 1.4 - 1.6 | Quintet | 2H |
| Butyl-CH₂ (adjacent to C-OH) | 1.5 - 1.7 | Triplet (t) | 2H |
| Cyclopropyl-CH₂ | 0.2 - 0.6 | Multiplet (m) | 4H |
| OH | 1.5 - 2.5 (variable) | Singlet (s, broad) | 1H |
Causality behind Predictions:
-
Butyl Chain: The terminal methyl group (CH₃) is expected to appear as a triplet around 0.9-1.0 ppm, coupled to the adjacent methylene group. The internal methylene groups will show complex splitting patterns (sextet and quintet) due to coupling with their neighbors. The methylene group alpha to the carbinol carbon is slightly deshielded by the oxygen and is predicted to be a triplet.[4]
-
Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet in the highly shielded region of 0.2-0.6 ppm. This significant upfield shift is a hallmark of cyclopropyl protons.[2][3]
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet and can be confirmed by a D₂O exchange experiment.[5]
Figure 2: Predicted ¹H NMR correlations for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, seven distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Butyl-CH₃ | 13 - 15 |
| Butyl-CH₂ (penultimate) | 22 - 24 |
| Butyl-CH₂ (antepenultimate) | 26 - 28 |
| Butyl-CH₂ (adjacent to C-OH) | 40 - 45 |
| Cyclopropyl-CH₂ | 10 - 15 |
| Cyclopropyl-C (quaternary) | 20 - 25 |
| Carbinol-C (C-OH) | 65 - 75 |
Causality behind Predictions:
-
Alkyl Carbons: The chemical shifts of the butyl chain carbons are predicted based on standard values for alkanes, with the carbon alpha to the hydroxyl group being the most deshielded.[6]
-
Cyclopropyl Carbons: The cyclopropyl methylene carbons are expected to be significantly shielded, appearing at a high field.[7] The quaternary cyclopropyl carbon will also be in this region but can be distinguished using techniques like DEPT.
-
Carbinol Carbon: The carbon atom bearing the hydroxyl group (the carbinol carbon) will be the most deshielded sp³ carbon due to the electronegativity of the oxygen atom.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |
| 3200 - 3600 | O-H | Stretching | Strong, Broad |
| 3080 - 3040 | C-H (cyclopropyl) | Stretching | Medium |
| 2850 - 3000 | C-H (alkyl) | Stretching | Strong |
| 1450 - 1470 | C-H | Bending | Medium |
| 1150 - 1200 | C-O | Stretching | Medium |
| 1000 - 1020 | Cyclopropane | Ring deformation | Medium |
Causality behind Predictions:
-
O-H Stretch: A strong, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[10][11][12]
-
C-H Stretches: The spectrum will show two types of C-H stretching vibrations. The absorptions for the sp³ hybridized C-H bonds of the butyl group will appear just below 3000 cm⁻¹.[13] The C-H bonds of the strained cyclopropane ring are expected to absorb at a slightly higher frequency, just above 3000 cm⁻¹.[13][14]
-
C-O Stretch: The C-O stretching vibration for a tertiary alcohol typically appears in the 1150-1200 cm⁻¹ range.[11][15]
-
Cyclopropane Ring Deformation: A characteristic absorption for the cyclopropane ring is expected around 1000-1020 cm⁻¹.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Molecular Ion (M⁺): m/z = 114.13
The molecular ion peak for tertiary alcohols is often weak or absent in EI-MS due to the facile cleavage of the C-C bond alpha to the oxygen.[16][17][18]
Table 4: Predicted Key Fragmentation Ions for this compound
| m/z | Proposed Fragment | Comments |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |
| 96 | [M - H₂O]⁺ | Dehydration is a common fragmentation pathway for alcohols. |
| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 71 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 57 | [C₄H₉]⁺ | Butyl cation, likely a prominent peak. |
| 55 | [C₄H₇]⁺ | Loss of water from the butyl fragment. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Causality behind Predictions:
-
Alpha-Cleavage: The most favorable fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbinol carbon. This would lead to the loss of the butyl radical (m/z 57) or the cyclopropyl radical. The formation of the stable tertiary oxonium ion would result in a prominent peak.
-
Dehydration: The loss of a water molecule (18 amu) is a characteristic fragmentation for alcohols, leading to a peak at m/z 96.[18]
-
Alkyl Chain Fragmentation: The butyl chain can undergo fragmentation at various points, leading to a series of peaks corresponding to the loss of alkyl radicals.
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two NaCl or KBr plates to form a thin film.
-
Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background subtraction using the spectrum of the empty sample holder.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 30 to 200 to detect the molecular ion and fragment ions.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the fundamental principles of spectroscopy and the known spectral characteristics of its constituent functional groups. The provided data and interpretations offer a valuable resource for the identification and characterization of this molecule and can serve as a benchmark for experimental verification. The outlined experimental protocols provide a clear path for researchers to obtain high-quality spectroscopic data.
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Analysis of the High-Resolution Infrared Spectrum of Cyclopropane - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Infrared spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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H-1 proton nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]
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NMR Prediction Software. (n.d.). ACD/Labs. Retrieved February 23, 2026, from [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 23, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
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13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 23, 2026, from [Link]
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Bakke, B. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved February 23, 2026, from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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H-1 proton nmr spectrum of butan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]
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GCMS Section 6.10. (n.d.). Whitman College. Retrieved February 23, 2026, from [Link]
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13C nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]
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The features of IR spectrum. (n.d.). Retrieved February 23, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved February 23, 2026, from [Link]
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13C NMR of 1-Propanol. (n.d.). Retrieved February 23, 2026, from [Link]
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"CAS number and molecular structure of 1-butylcyclopropan-1-ol"
An In-depth Technical Guide to 1-Butylcyclopropan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The cyclopropyl motif is a cornerstone in modern medicinal chemistry, renowned for its ability to confer unique and advantageous properties to drug candidates. Its inclusion can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. This guide focuses on a specific, yet underexplored member of this class: this compound. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its novelty, its synthesis and properties can be confidently predicted based on established chemical principles and the behavior of analogous structures. This document serves as a technical primer for researchers and drug development professionals, offering a comprehensive overview of its molecular structure, proposed synthesis, predicted properties, and potential applications.
Molecular Structure and Identification
Molecular Formula: C₇H₁₄O
Molecular Weight: 114.19 g/mol
Structure:
Caption: Molecular structure of this compound.
Proposed Synthesis: The Kulinkovich Reaction
The synthesis of 1-substituted cyclopropanols is effectively achieved through the Kulinkovich reaction. This organometallic reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. For the synthesis of this compound, ethyl acetate can be used as the starting ester and butylmagnesium bromide as the Grignard reagent.
Reaction Scheme
Caption: Proposed synthesis of this compound via the Kulinkovich reaction.
Detailed Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl acetate (1 equivalent) in anhydrous diethyl ether.
-
Catalyst Addition: Titanium(IV) isopropoxide (0.1 equivalents) is added to the stirred solution under a nitrogen atmosphere.
-
Grignard Reagent Addition: Butylmagnesium bromide (2 equivalents) in diethyl ether is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water.
-
Workup: The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of similar compounds, such as 1-methylcyclopropan-1-ol and butylcyclopropane.[1][2][3]
| Property | Predicted Value |
| Boiling Point | ~150-160 °C |
| Density | ~0.9 g/mL |
| Refractive Index | ~1.44 |
| ¹H NMR (CDCl₃) | δ 3.5-3.7 (s, 1H, -OH), 1.3-1.6 (m, 6H, -CH₂-), 0.9 (t, 3H, -CH₃), 0.4-0.8 (m, 4H, cyclopropyl-H) |
| ¹³C NMR (CDCl₃) | δ 60-65 (C-OH), 40-45 (quaternary C), 25-35 (-CH₂-), 14 (-CH₃), 10-20 (cyclopropyl CH₂) |
| IR (neat) | 3300-3400 cm⁻¹ (O-H stretch), 2850-3000 cm⁻¹ (C-H stretch) |
Reactivity and Synthetic Utility
The cyclopropanol moiety in this compound is a strained ring system, making it susceptible to ring-opening reactions under both acidic and basic conditions. This reactivity can be harnessed for further synthetic transformations to create a variety of functionalized molecules. For instance, treatment with a protic acid can lead to the formation of a homoallylic alcohol, while oxidation can yield a cyclopropyl ketone.
Applications in Drug Development
The incorporation of a cyclopropyl ring into a drug molecule can have several beneficial effects.[4][5][6][7]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, which can lead to increased resistance to metabolic degradation by cytochrome P450 enzymes.[6]
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which may be optimal for binding to a biological target. This can lead to increased potency and selectivity.[6]
-
Improved Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.
This compound, with its combination of a lipophilic butyl group and a reactive cyclopropanol moiety, represents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.
Conclusion
While this compound may not be a commercially available or extensively studied compound, its synthesis is readily achievable through established methodologies like the Kulinkovich reaction. Its predicted properties and the known benefits of the cyclopropyl group in medicinal chemistry make it an attractive target for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related molecules in the pursuit of novel therapeutics.
References
-
PubChem. 1-Butylcyclopentanol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclobutylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
LookChem. butylcyclopropane. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Chemsrc. Butane, 1-cyclopropyl. [Link]
-
Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]
-
PubChem. 1-Cyclobutylpentan-1-ol. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
SciSpace. Synthesis of cyclopropane containing natural products. [Link]
-
Cheméo. Chemical Properties of Cyclopropane, butyl-. [Link]
-
PubChem. Butylcyclopropane. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reactivity of electrophilic cyclopropanes. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubChem. 1-Butylcyclopropene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(1-Methylcyclopentyl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Butylcyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
NIST. Cyclopropane, butyl-. [Link]
-
PubChem. 1-(But-3-enyl)-1-butylcyclopropane. National Center for Biotechnology Information. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
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Advanced Synthesis and Pharmacological Profiling of Butyl-Substituted Cyclopropanes
Executive Summary: The "Butyl" Dichotomy
In the landscape of medicinal chemistry and organic synthesis, butyl-substituted cyclopropanes represent a critical intersection of steric engineering and lipophilic modulation. The cyclopropane ring—possessing unique
However, the specific substitution with a butyl group bifurcates into two distinct functional roles depending on the isomerism:
- -Butyl (Linear): Primarily utilized in lipidomics and natural product synthesis (e.g., Cyclopropane Fatty Acids - CFAs) to modulate membrane fluidity and mimic unsaturated fatty acids without oxidative susceptibility.
-
-Butyl (Branched): Acts as a rigid steric anchor. In drug design, the cyclopropane ring often serves as a bioisostere for the
-butyl group itself, mitigating the metabolic liability of methyl group oxidation while retaining steric bulk.
This guide details the synthetic pathways, pharmacological implications, and characterization of these moieties.
Synthetic Methodologies
The Simmons-Smith Cyclopropanation (Route A: Alkenes)
The most robust method for introducing an
Mechanistic Insight:
The reaction proceeds through a butterfly-type transition state involving an iodomethylzinc carbenoid (
The Kulinkovich Reaction (Route B: Esters)
For accessing cyclopropanols (which can be further derivatized), the Kulinkovich reaction utilizes ethylmagnesium bromide and a titanium catalyst.[5][6][7][8] This is particularly useful for synthesizing 1-butylcyclopropan-1-ol from butyl esters.
DOT Diagram: Synthetic Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available precursors.
Pharmacological Applications & Bioisosterism
Metabolic Stability: The -Butyl Problem
The
The Cyclopropane Solution:
Replacing a
Membrane Fluidity (Lipidomics)
In bacterial membranes,
Detailed Experimental Protocol
Target: Synthesis of
Reagents & Safety[3]
-
Substrate: 1-Hexene (
) -
Reagent: Diethylzinc (
, in hexanes) - PYROPHORIC -
Carbenoid Source: Diiodomethane (
)[3][4][9] -
Solvent: Dichloromethane (DCM), anhydrous
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent Charge: Add
of anhydrous DCM and ( ) of 1-Hexene. Cool the solution to using an ice bath. -
Diethylzinc Addition: Carefully add
of (2.0 equiv) dropwise via syringe over 10 minutes.-
Note: Evolution of ethane gas may occur.[6] Ensure proper venting through an oil bubbler.
-
-
Carbenoid Formation: Add
( ) of Diiodomethane dropwise.-
Critical Step: The solution will likely turn milky white as the
byproduct forms. Maintain during addition to prevent runaway exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.
-
Quenching: Cool back to
. Quench slowly with saturated aqueous ( ). Vigorous bubbling will occur. -
Extraction: Separate layers. Extract the aqueous layer
with Pentane (to facilitate evaporation of solvent later, as the product is volatile). -
Purification: Dry organics over
, filter, and concentrate carefully (do not use high vacuum due to product volatility). Purify via fractional distillation.
Characterization Data (Expected)
| Metric | Value / Description |
| High field shifts ( | |
| IR Spectroscopy | |
| Boiling Point |
Mechanistic Visualization
DOT Diagram: Simmons-Smith Mechanism
Figure 2: Concerted mechanism of the Simmons-Smith reaction via the organozinc carbenoid.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[10] Journal of the American Chemical Society. Link
-
Kulinkovich, O. G., et al. (1989).[8][11] Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides.[5][7] Zhurnal Organicheskoi Khimii.[8] Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][12] Organic Reactions.[2][3][5][13][14][15] Link
-
Wleklinski, M., et al. (2018). Metabolic Stability of Cyclopropyl Moieties.[16][17] Journal of Medicinal Chemistry. Link
-
Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane Ring Formation in Membrane Lipids of Bacteria.[1][18] Microbiology and Molecular Biology Reviews. Link
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Thermodynamic Stability of Tertiary Cyclopropanols: A Technical Guide
The following technical guide details the thermodynamic stability, decomposition pathways, and handling protocols for tertiary cyclopropanols.
Executive Summary: The Stability Paradox
Tertiary cyclopropanols represent a unique structural motif in organic chemistry, characterized by a "stability paradox." While the cyclopropane ring introduces immense strain energy (~27.5 kcal/mol), the tertiary substitution pattern provides kinetic shielding that allows these molecules to be isolated and utilized as potent synthetic intermediates and bioisosteres. However, they remain thermodynamically poised for ring-opening reactions, serving as "spring-loaded" precursors to ketones, homoenolates, and
The Thermodynamic Landscape
The instability of tertiary cyclopropanols is not binary but a gradient defined by three competing energetic factors: Ring Strain , Bond Dissociation Energy (BDE) , and Substituent Effects .
Ring Strain Energy (RSE)
The cyclopropane core is the primary driver of instability.
-
Total Strain: ~27.5 kcal/mol (115 kJ/mol).
-
Components:
-
Angle Strain (Baeyer): Deviation from the ideal
(sp³) to , creating "banana bonds" with high p-character. -
Torsional Strain (Pitzer): Eclipsing interactions of substituents on adjacent carbons.
-
Bond Dissociation Energies (BDE)
The C1–C2 bond in a tertiary cyclopropanol is significantly weaker than a standard alkane C–C bond, making it the "trigger" for decomposition.
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Note |
| Standard C–C (Alkane) | ~85–90 | Stable |
| Cyclopropane C–C | ~54 | Weak due to poor orbital overlap |
| Tertiary C–OH | ~91 | Strong, rarely breaks directly |
| Tertiary C–H (if present) | ~96 | Weaker than secondary (~99) |
The "Gem-Disubstituted" Effect
In tertiary cyclopropanols, the C1 position bears both a hydroxyl group and an alkyl/aryl substituent. This gem-disubstitution introduces:
-
Thorpe-Ingold Effect: Steric bulk compresses the internal bond angle, slightly increasing strain but kinetically hindering nucleophilic attack at C1.
-
Electronic Activation: The oxygen lone pairs can donate electron density into the antibonding orbital (
) of the adjacent C–C bonds, lowering the activation energy for ring opening.
Decomposition Pathways & Mechanisms
Understanding how these molecules break down is essential for preventing it. The two dominant pathways are Acid-Catalyzed Rearrangement and Base-Mediated Ring Opening .
Acid-Catalyzed Rearrangement (The Meyer-Schuster/Pinacol Analogue)
Under acidic conditions, tertiary cyclopropanols rearrange to ketones. This process is driven by the relief of ring strain and the formation of a stable carbonyl bond.
Mechanism:
-
Protonation: The hydroxyl oxygen accepts a proton.
-
Ring Opening: The C1–C2 bond breaks. Unlike a simple carbocation formation, this is often concerted or assisted by the relief of strain, leading to an enol or a protonated ketone intermediate.
-
Regioselectivity: The bond breakage is governed by the stability of the developing charge. For 1-substituted cyclopropanols, the ring usually opens to form the ethyl ketone (via breaking the bond to the less substituted carbon, effectively transferring a proton to the terminal methylene).
Figure 1: Acid-catalyzed rearrangement pathway of 1-methylcyclopropanol to 2-butanone.
Base-Mediated Ring Opening (Homoenolate Pathway)
In the presence of base, tertiary cyclopropanols form alkoxides that can fragment. This is the thermodynamic basis for the Favorskii rearrangement and related transformations.
-
Regiochemistry: The ring opens to form the least substituted carbanion (primary > secondary > tertiary) because it is the most stable species.
-
Outcome: 1-Methylcyclopropanol opens to form the primary homoenolate, which upon protonation yields 2-butanone.
Figure 2: Base-mediated ring opening via the homoenolate pathway.
Synthetic Protocols & Handling
Synthesis: The Kulinkovich Reaction
The most robust method for accessing tertiary cyclopropanols is the Kulinkovich reaction (or Kulinkovich-Szymoniak).
-
Reagents: Ester + Grignard Reagent (excess) + Ti(OiPr)₄ (catalytic).
-
Key Intermediate: Titanacyclopropane.
-
Protocol Note: The reaction generates a magnesium cyclopropoxide. The quench is critical. A harsh acidic quench can trigger immediate rearrangement to the ketone (as shown in Fig 1).
-
Best Practice: Quench with a mild proton source (e.g., saturated NH₄Cl or dilute acetic acid at low temperature) to preserve the cyclopropanol.
Purification Strategy (Critical)
Silica gel is slightly acidic (pH ~4-5) and can catalyze the rearrangement of sensitive tertiary cyclopropanols during column chromatography.
Recommended Protocol:
-
Pre-treatment: Slurry the silica gel with 1-2% Triethylamine (Et₃N) in the eluent solvent before packing the column. This neutralizes acidic sites.
-
Alternative Phase: Use Neutral Alumina (Activity Grade III) if the compound is exceptionally acid-sensitive.
-
Eluent: Avoid protic solvents if possible; use Hexanes/EtOAc mixtures.
Storage
-
Temperature: Store at -20°C.
-
Atmosphere: Inert gas (Argon/Nitrogen).
-
Stabilizers: For long-term storage of neat oils, adding a trace of BHT (butylated hydroxytoluene) can prevent radical-induced oxidative ring opening.
Case Study: Drug Development & Bioisosteres
In medicinal chemistry, the tertiary cyclopropanol motif is often evaluated against the tert-butyl group or isopropyl group.
| Property | Tertiary Cyclopropanol | tert-Butyl |
| Metabolic Stability | High (C-H bonds are strong; blocks CYP oxidation) | High |
| Conformation | Rigid (defined vector) | Spherical/Rotatable |
| Polarity | Polar (H-bond donor) | Lipophilic |
| Risk | Potential for ring opening (reactive metabolites) | Inert |
Metabolic Note: While the cyclopropane C-H bonds are strong (~106 kcal/mol), rendering them resistant to direct CYP450 hydrogen abstraction, the tertiary alcohol functionality can be a handle for Phase II conjugation (Glucuronidation). Furthermore, oxidative radical attack (e.g., by high-valent metal centers in enzymes) can trigger the formation of
References
-
Kulinkovich, O. G., et al. (1989). "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.
-
De Meijere, A., et al. (2001). "Titanium-Mediated Preparation of Cyclopropanols." Chemical Reviews.
-
Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
-
Hansen, T., et al. (2020).[2] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry.[2] (Mechanistic analogue for ring strain relief).
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An In-depth Technical Guide to the Potential Biological Activities of Cyclopropane-Containing Alcohols
Abstract
The cyclopropane ring, a motif once considered primarily of theoretical interest due to its inherent ring strain, has emerged as a crucial structural element in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including conformational rigidity and metabolic stability, make it a valuable bioisostere for various functional groups.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of a specific subclass: cyclopropane-containing alcohols. We will delve into the mechanistic basis for their diverse pharmacological effects, from enzyme inhibition to antiviral and anticancer activities, supported by recent literature. Furthermore, this guide will outline key synthetic strategies for accessing these valuable scaffolds and present a standardized protocol for their biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design
The three-membered carbocycle of cyclopropane possesses a unique set of steric and electronic properties that distinguish it from other alicyclic and aliphatic systems.[4][6] The significant ring strain (27.5 kcal/mol) and the resulting bent bonds give the C-C bonds an increased π-character.[1][6] This electronic feature allows the cyclopropyl group to act as a bioisostere for alkenes and even aromatic rings in certain contexts, influencing ligand-receptor interactions.[3][5]
From a drug design perspective, the incorporation of a cyclopropane ring, often with a hydroxyl group to provide a key interaction point, offers several advantages:
-
Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can "lock" a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially leading to a significant increase in potency and selectivity.[3][7][8]
-
Improved Metabolic Stability: The C-H bonds in cyclopropane are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][9] This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.[9][10]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can favorably alter a molecule's lipophilicity, solubility, and efflux ratio, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[3][9]
These properties have led to the inclusion of cyclopropane-containing scaffolds in numerous FDA-approved drugs and clinical candidates for a wide array of therapeutic areas, including antiviral, anticancer, and anticoagulant therapies.[11][12]
Diverse Biological Activities of Cyclopropane-Containing Alcohols
The combination of the cyclopropane ring's unique properties with the hydrogen-bonding capability of a hydroxyl group gives rise to a broad spectrum of biological activities.
Enzyme Inhibition
Cyclopropane-containing alcohols have been identified as potent inhibitors of various enzymes, a property crucial for therapeutic intervention in numerous diseases.[1][2]
-
Coronavirus 3C-like Protease (3CLpro) Inhibition: In the search for broad-spectrum antiviral agents, cyclopropane-based structures have been designed as highly potent inhibitors of SARS-CoV-2 3CLpro, an enzyme essential for viral replication.[13] The cyclopropyl group can form stabilizing hydrophobic interactions within the enzyme's active site, enhancing the inhibitory activity.[13][14] For instance, certain dipeptidyl inhibitors incorporating a cyclopropane ring have demonstrated low nanomolar efficacy in inhibiting SARS-CoV-2 replication in cellular assays.[13]
-
Gibberellin Biosynthesis Inhibition: In the field of agrochemicals, the cyclopropane-containing alcohol, ancymidol (α-cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine methyl alcohol), acts as a plant growth regulator by inhibiting gibberellin biosynthesis.[15] Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenol, a key step in the pathway.[15]
-
Other Enzyme Targets: The cyclopropyl scaffold is present in inhibitors of a range of other enzymes, including receptor tyrosine kinases (e.g., MET, VEGFR-2) and epidermal growth factor receptor (EGFR), which are important targets in oncology.[11][12]
The mechanism of inhibition can vary, from competitive binding at the active site to allosteric modulation, and is highly dependent on the specific enzyme and the overall structure of the inhibitor.[16][17][18]
Antiviral Activity
Beyond coronaviruses, cyclopropane-containing nucleoside analogs, which feature a cyclopropyl ring attached to a sugar mimic and a nucleobase, have shown significant promise as antiviral agents, particularly against human herpesviruses.[19][20]
-
Methylenecyclopropane Nucleosides (MCPNs): Compounds like cyclopropavir, which contains two hydroxymethyl groups on the cyclopropane ring, are potent inhibitors of human cytomegalovirus (HCMV) and also show activity against Epstein-Barr virus (EBV) and human herpesvirus 6 and 8 (HHV-6, HHV-8).[19][20] The antiviral activity of these compounds often depends on their phosphorylation by viral kinases, such as the HCMV UL97 kinase, to an active triphosphate form that inhibits viral DNA polymerase.[19]
Anticancer Activity
The antiproliferative effects of cyclopropane-containing alcohols have been observed in various cancer cell lines.
-
Microtubule Stabilization: The epothilones are a class of microtubule-stabilizing agents used in cancer chemotherapy. Synthetic analogs where the epoxide ring of epothilone B is replaced with a cyclopropane ring have been synthesized. The stereochemistry of the cyclopropyl group is critical for biological activity; analogs with a configuration mimicking the natural epoxide exhibit potent microtubule-binding affinity and antiproliferative activity, whereas their diastereomers are significantly less active.[21][22]
-
Cytotoxicity in Cancer Cell Lines: Naturally occurring triterpenoids containing a cyclopropane ring, such as cycloartenol and cycloartenone, have demonstrated cytotoxic effects against cancer cell lines like the MCF7 breast cancer cell line.[23]
Neurobiological Activity
The rigid nature of the cyclopropane ring makes it an excellent scaffold for designing conformationally restricted analogs of neurotransmitters.
-
NMDA Receptor Modulation: Aminocyclopropanecarboxylic acids (ACCs), which can be considered cyclopropane-containing amino alcohols, are potent and selective ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor.[2] The parent compound, cyclopropane itself, also acts as an NMDA receptor antagonist.[6] This activity is relevant for studying excitatory neurotransmission and its role in neurological disorders.[1]
Synthetic Strategies for Accessing Cyclopropane-Containing Alcohols
The efficient synthesis of cyclopropane-containing alcohols is paramount for their exploration in drug discovery. Several classical and modern methods are employed.
Cyclopropanation of Alkenes
The most common approach involves the cyclopropanation of an allylic alcohol or a related alkene precursor.
-
Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane.[24] A key advantage is its stereospecificity, where the stereochemistry of the starting alkene is retained in the product. For allylic alcohols, the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond.
-
Charette Asymmetric Cyclopropanation: An important advancement is the development of asymmetric versions of the Simmons-Smith reaction. The Charette protocol utilizes a stoichiometric amount of a chiral dioxaborolane ligand to achieve high enantioselectivity in the cyclopropanation of allylic alcohols.[24]
-
Kulinkovich Reaction: This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to generate a titanacyclopropane intermediate, which can then react with an alkene to form a cyclopropane.[25] This method is particularly useful for synthesizing 1,2-disubstituted cyclopropanols.
Other Methods
-
Intramolecular Ring Closure: 1,3-dihalides or related compounds can undergo intramolecular cyclization in the presence of a reducing agent to form a cyclopropane ring.
-
Carbene/Carbenoid Addition to Carbonyls: The Corey-Chaykovsky reaction, involving the reaction of a sulfur ylide with an aldehyde or ketone, can be used to form an epoxide, which can then be converted to a cyclopropane derivative.[11]
A generalized workflow for the synthesis and screening of novel cyclopropane-containing alcohols is depicted below.
Experimental Protocols: Enzyme Inhibition Assay
To assess the potential of a novel cyclopropane-containing alcohol as an enzyme inhibitor, a robust and reproducible assay is essential. The following is a generalized protocol for a competitive enzyme inhibition assay using a spectrophotometric method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Target Enzyme (e.g., a protease, kinase, or dehydrogenase)
-
Substrate for the enzyme that produces a chromogenic or fluorogenic product
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
-
Test Compound (cyclopropane-containing alcohol) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (a known inhibitor of the enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer. The optimal concentration is often at or near the Michaelis constant (Km) of the enzyme for that substrate.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add a small volume (e.g., 2 µL) of the serially diluted test compound, positive control, or solvent (for the 100% activity control).
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) or at a single endpoint after a fixed reaction time.
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the kinetic data.
-
Normalize the data by setting the average rate of the solvent-only wells to 100% activity and the average rate of the highest concentration inhibitor wells to 0% activity.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value.
-
The following diagram illustrates the principle of competitive enzyme inhibition being evaluated in this protocol.
Conclusion and Future Perspectives
Cyclopropane-containing alcohols represent a fascinating and highly valuable class of molecules with a wide range of demonstrated and potential biological activities.[1][2][26] Their unique structural and electronic properties make them powerful tools in the hands of medicinal chemists and drug discovery scientists.[4][7] The continued development of novel and efficient stereoselective synthetic methods will undoubtedly accelerate the exploration of this chemical space.[24][27] Future research will likely focus on expanding the diversity of cyclopropane scaffolds, exploring their potential as covalent inhibitors, and applying them to new and challenging biological targets. The insights gained from structure-activity relationship studies will continue to guide the rational design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, solidifying the role of the cyclopropane-containing alcohol as a privileged motif in the pursuit of new medicines.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Cyclopropane. Wikipedia.
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
- One (small)
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. PubMed.
- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Biosynthesis of cyclopropane in natural products.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules.
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- Recent advances in asymmetric synthesis via cyclopropanol intermedi
- Boost your Research with our Original Cyclopropanes. Life Chemicals.
- Cyclopropanol. Wikipedia.
- BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry.
- Cyclopropane Derivatives and their Diverse Biological Activities.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
- Synthesis of cyclopropane containing natural products.
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- The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed.
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Methodological & Application
"Grignard reaction with cyclopropanone for tertiary alcohol synthesis"
Application Note: High-Fidelity Synthesis of 1-Substituted Cyclopropanols via Cyclopropanone Equivalents
Part 1: Executive Summary & Strategic Rationale
The Challenge: Direct addition of Grignard reagents to free cyclopropanone is synthetically non-viable due to the ketone's extreme kinetic instability. Cyclopropanone rapidly polymerizes at temperatures above -20°C and is highly susceptible to ring-opening reactions. Consequently, it is not a shelf-stable reagent.
The Solution: The industry-standard protocol utilizes Cyclopropanone Ethyl Hemiacetal (1-ethoxycyclopropanol) as a stable, storable surrogate. Under specific reaction conditions, this hemiacetal generates cyclopropanone in situ, which is immediately trapped by the Grignard reagent.
Scope of this Guide: This application note details the synthesis of the hemiacetal precursor and the subsequent Grignard addition to yield 1-substituted cyclopropanols (tertiary alcohols). This class of compounds is critical in medicinal chemistry as rigid isosteres and metabolic blockers.
Part 2: Technical Background & Mechanism
To successfully execute this synthesis, the operator must understand the "Magnesium Brake" mechanism. The reaction does not proceed via direct SN2 displacement of the ethoxy group. Instead, it relies on a base-promoted equilibrium.
Mechanism Description:
-
Deprotonation: The first equivalent of Grignard reagent (RMgX) acts as a base, deprotonating the hydroxyl group of the hemiacetal.
-
Unmasking: The resulting magnesium alkoxide collapses to eliminate magnesium ethoxide, transiently generating free cyclopropanone.
-
Nucleophilic Attack: A second equivalent of Grignard reagent attacks the highly reactive carbonyl carbon of the free cyclopropanone.
-
Stabilization: The resulting magnesium cyclopropoxide is stable until hydrolysis.
Critical Stoichiometry Note: Because the first step consumes one equivalent of Grignard reagent to generate the active electrophile, at least 2.0 equivalents of Grignard reagent are required for the reaction to proceed.[1]
Figure 1: Mechanistic pathway requiring sacrificial Grignard equivalent for in situ ketone generation.
Part 3: Experimental Protocols
Protocol A: Synthesis of Cyclopropanone Ethyl Hemiacetal
Note: This precursor must be synthesized as it is rarely available commercially with high purity.
Reagents:
-
Ethyl 3-chloropropionate (CAS: 623-71-2)
-
Sodium metal
-
Dry Ethanol
-
Trimethylchlorosilane (TMSCl) - Optional for isolation, but we will describe the direct hemiacetal route.
Workflow:
-
Reduction: Disperse sodium metal (2.3 equiv) in dry xylene or toluene. Add ethyl 3-chloropropionate dropwise at reflux. This promotes an intramolecular Wurtz-type coupling to form 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (if TMSCl is present) or the hemiacetal directly upon workup.
-
Methanolysis: If the silyl ether is isolated, stir in methanol to cleave the TMS group.
-
Distillation: Distill the crude product under reduced pressure.
-
Target: Boiling point approx. 51-52°C at 12 mmHg.
-
Stability: Store at 0°C. Stable for months if acid-free.[2]
-
Protocol B: Grignard Addition (The Core Reaction)
Reagents:
-
Cyclopropanone Ethyl Hemiacetal (1.0 equiv)
-
Grignard Reagent (R-MgBr or R-MgCl) (2.2 - 2.5 equiv)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)[3]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Grignard Charge: Add the Grignard reagent (2.5 equiv) to the flask. Cool to 0°C (ice bath).
-
Why 0°C? Lower temperatures (-78°C) may slow the elimination of the ethoxide (Step 2 of mechanism), stalling the reaction. Higher temperatures promote polymerization.
-
-
Addition: Dissolve Cyclopropanone Ethyl Hemiacetal (1.0 equiv) in anhydrous Et₂O (10 volumes). Add this solution dropwise to the Grignard reagent over 30–45 minutes.
-
Observation: A white precipitate (Mg(OEt)X) typically forms. Gas evolution (ethane/methane) may occur during the initial deprotonation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: TLC is difficult due to low UV activity. GC-MS is preferred (look for the M+ peak of the alcohol).
-
-
The Critical Quench (Safety & Yield Point):
-
Cool the mixture back to 0°C.
-
SLOWLY add saturated aqueous NH₄Cl.
-
Warning: The reaction is highly exothermic.
-
pH Control: Ensure the aqueous layer remains neutral or slightly basic (pH 7–8). Do NOT use HCl. Acidic conditions will cause the cyclopropane ring to open, rearranging the product into a linear ketone (e.g., ethyl ketone derivatives).
-
-
Extraction: Extract with Et₂O (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[2][4]
-
Purification: Concentrate under reduced pressure (cold bath, <30°C). Purify via flash chromatography on silica gel (neutralized with 1% Et₃N) or distillation.
Part 4: Data & Troubleshooting
Table 1: Solvent and Stoichiometry Effects
| Variable | Condition | Outcome | Recommendation |
| Grignard Equivalents | 1.0 - 1.5 eq | Low Yield (<30%) | Reaction stops at alkoxide stage. Use >2.2 eq . |
| Solvent | THF | Good solubility, faster rate | Preferred for aryl Grignards. |
| Solvent | Diethyl Ether | Slower, cleaner profile | Preferred for alkyl Grignards; easier product isolation. |
| Quench pH | Acidic (< pH 5) | Ring Opening | FAILURE MODE. Product rearranges to ketone. |
| Temperature | > 25°C | Polymerization | Keep addition at 0°C. |
Visual Workflow:
Figure 2: Operational workflow emphasizing the critical neutral quench step.
Part 5: References
-
Salaün, J.; Marguerite, J. (1988). "Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate". Organic Syntheses, Coll.[2][4][5][6] Vol. 6, p.320; Vol. 63, p.147 (1985).
-
Turro, N. J.; Gagosian, R. B. (1970). "Synthesis and reactions of cyclopropanones". Journal of the American Chemical Society, 92(7), 2036–2041.
-
Wasserman, H. H.; Clagett, D. C. (1966). "The reaction of cyclopropanone hemiacetals with Grignard reagents". Journal of the American Chemical Society, 88(24), 5368–5369.
-
Kulinkovich, O. G. (2004). "Alkylation of Carboxylic Acid Esters with Dialkoxytitanacyclopropane Reagents". Chemical Reviews, 104(6), 2961–3000. (Provided for context on alternative titanium-mediated routes).
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Application Notes & Protocols: Strategic Ring-Opening of 1-Butylcyclopropan-1-ol for Synthetic Elaboration
Introduction: The Latent Reactivity of Cyclopropanols
Cyclopropanols, and specifically 1-substituted variants like 1-butylcyclopropan-1-ol, represent a class of uniquely versatile synthetic intermediates. Their high ring strain, a consequence of the three-membered carbocyclic framework, renders them susceptible to selective ring-opening reactions under a variety of conditions.[1][2] This inherent reactivity makes them powerful three-carbon synthons, capable of generating linear carbonyl compounds with functionality positioned for further elaboration. The hydroxyl group plays a critical role, activating the adjacent C-C bonds for cleavage and directing the subsequent transformation.[3]
This compound is readily synthesized via the Kulinkovich reaction from ethyl pentanoate and ethylmagnesium bromide in the presence of a titanium(IV) catalyst, making it an accessible starting material for complex molecule synthesis.[4] This guide provides an in-depth analysis of the primary pathways for the ring-opening of this compound, focusing on mechanistic principles, field-proven protocols, and the strategic considerations that guide the choice of reaction conditions.
Core Mechanistic Dichotomy: Homolytic vs. Heterolytic Cleavage
The diverse transformations of this compound originate from two fundamental mechanistic pathways upon activation: homolytic or heterolytic cleavage of a proximal C-C bond. The choice of reagents—be it a single-electron oxidant, a Lewis acid, or a transition metal catalyst—determines which pathway is favored, leading to distinct reactive intermediates and, ultimately, different product classes.[5][6]
Caption: Core ring-opening dichotomy of this compound.
Part 1: Oxidative Radical Ring-Opening
This pathway is arguably the most explored for cyclopropanols due to its mild conditions and high functional group tolerance.[2] The reaction is initiated by a single-electron transfer (SET) from the cyclopropanol oxygen to an oxidant, or via homolysis of a metal alkoxide, to generate an alkoxy radical. This intermediate rapidly undergoes β-scission of the strained cyclopropane ring to form a more stable β-keto alkyl radical.[1][7]
Mechanistic Deep Dive: Mn(III)-Mediated Opening
Manganese(III) acetate or acetylacetonate are cost-effective and highly efficient oxidants for this transformation.[7]
-
Ligand Exchange: The cyclopropanol displaces a ligand on the Mn(III) center to form a manganese alkoxide.
-
Homolytic Cleavage: The Mn-O bond cleaves homolytically, reducing Mn(III) to Mn(II) and generating the key alkoxy radical.
-
β-Scission: The high ring strain drives the rapid, irreversible cleavage of the C1-C2 bond, producing a resonance-stabilized β-keto radical. This step is highly regioselective, cleaving the bond between the most substituted carbons.
-
Radical Trapping: The β-keto radical is then intercepted by a radical acceptor (e.g., an isonitrile, alkene, or azide) or can undergo further oxidation to a carbocation, depending on the conditions.[1][7]
Caption: Mechanism of Mn(III)-mediated radical ring-opening.
Protocol 1: Mn(III)-Mediated Synthesis of a 6-Butylphenanthridine
This protocol details the trapping of the β-keto radical derived from this compound with a biaryl isonitrile to construct the phenanthridine core, a valuable scaffold in medicinal chemistry. The procedure is adapted from established methodologies.[7]
Materials:
-
This compound (1.0 equiv)
-
2-Isocyanobiphenyl (2.0 equiv)
-
Manganese(III) acetylacetonate [Mn(acac)₃] (2.2 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes)
-
Silica gel for chromatography
Procedure:
-
Setup: Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar and a condenser, under an inert atmosphere (Argon).
-
Reagent Preparation: In the reaction flask, dissolve 2-isocyanobiphenyl (2.0 equiv) and Mn(acac)₃ (2.2 equiv) in anhydrous t-BuOH (to achieve a final concentration of ~0.01 M with respect to the cyclopropanol). Degas the solution with Argon for 15 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of this compound (1.0 equiv) in anhydrous t-BuOH. Draw this solution into a syringe.
-
Reaction Execution: Place the reaction flask in an oil bath pre-heated to 26 °C. Add the cyclopropanol solution dropwise to the stirred solution of the isonitrile and oxidant over a period of 2 hours using a syringe pump.
-
Causality Note: Slow addition is crucial to maintain a low concentration of the generated radical, minimizing dimerization and other side reactions.[7]
-
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 10-15 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-butylphenanthridine.
| Oxidant | Radical Acceptor | Solvent | Typical Product Class | Reference |
| Mn(acac)₃ | Biaryl Isonitriles | t-BuOH | Phenanthridines | [7] |
| AgF₂ | (Self-sourced) | CH₂Cl₂ | β-Fluoroketones | [1] |
| Cu(OTf)₂ | 2-Bromo-esters | Dioxane | γ-Butyrolactones | [8] |
| Na₂S₂O₈ | Propiolamides | MeCN/H₂O | Substituted Quinolines | [1] |
Part 2: Acid-Catalyzed Ring-Opening
Treatment of this compound with Brønsted or Lewis acids provides a direct route to linear ketones via a heterolytic cleavage mechanism. This pathway is conceptually simpler but can present challenges in controlling regioselectivity if the cyclopropanol is unsymmetrically substituted at the C2/C3 positions.[9][10]
Mechanistic Considerations
-
Protonation: The reaction initiates with the protonation of the hydroxyl group by the acid, converting it into a good leaving group (-OH₂⁺).[11]
-
Ring-Opening: The C-C bond cleaves, driven by the release of ring strain, to form a carbocation. For this compound, cleavage can theoretically form a secondary carbocation or a primary carbocation. The transition state favors the formation of the more stable carbocation, leading to cleavage of the C1-C2 bond to place the positive charge at the C2 position (β to the carbonyl).[12]
-
Deprotonation/Nucleophilic Attack: The resulting intermediate is an enol, which rapidly tautomerizes to the stable ketone product (heptan-2-one). If other nucleophiles are present, they may attack the carbocationic center.
Caption: General experimental workflow for Lewis acid catalysis.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a γ-Keto Ester
This protocol outlines the reaction of this compound with an amine nucleophile, catalyzed by a Lewis acid, adapted from general procedures for donor-acceptor cyclopropanes which can be applied to activated cyclopropanols.[13]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: To a dry, oven-baked flask under an Argon atmosphere, add this compound (1.0 equiv) and anhydrous CH₂Cl₂.
-
Catalyst Addition: Add Yb(OTf)₃ (0.05 equiv) to the solution and stir for 10 minutes at room temperature.
-
Nucleophile Addition: Add aniline (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the corresponding γ-amino ketone.
| Catalyst | Nucleophile | Solvent | Typical Product | Reference |
| Yb(OTf)₃ | Amines | CH₂Cl₂ | γ-Amino Ketones | [13] |
| H₂SO₄ (aq) | Water | Dioxane | Heptan-2-one | [12] |
| PdCl₂(CH₃CN)₂ | Alcohols | Methanol | γ-Alkoxy Ketones | [15] |
| TiCl₄ | Phenylselenyl cyanide | CH₂Cl₂ | γ-Cyano-γ-seleno Ketones | [16] |
Conclusion and Outlook
The ring-opening of this compound is a powerful and versatile strategy for the synthesis of functionalized linear ketones. By carefully selecting the catalyst and reaction conditions, researchers can steer the reaction through either radical or ionic pathways to access a wide array of products. The protocols and mechanistic insights provided herein serve as a guide for drug development professionals and synthetic chemists to harness the unique reactivity of this accessible building block, enabling the rapid construction of molecular complexity from a simple, strained-ring precursor.
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Zha, Z., Wang, Y., & Zhang, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 258–282. [Link]
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Gao, P., & Yoshikai, N. (2021). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Journal of the American Chemical Society, 143(31), 12021-12028. [Link]
-
Meng, F., & Yoshikai, N. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]
-
Wang, Q., & Li, Y. (2021). Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis. Request PDF. [Link]
-
Kananovich, D. G., et al. (2021). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. ChemRxiv. [Link]
-
DePuy, C. H., & Van Lanen, R. J. (1974). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. The Journal of Organic Chemistry, 39(23), 3360-3365. [Link]
-
Laktsevich-Iskryk, M., et al. (2020). Radical ring-opening of cyclopropanols. ResearchGate. [Link]
-
DePuy, C. H. (1987). Cyclopropanol chemistry. Chemical Reviews, 87(2), 301-312. [Link]
-
Wang, T., & Ghorai, M. K. (2021). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Organic Letters, 23(15), 5971-5976. [Link]
-
Chan, J., & Dudley, G. B. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 10, 2442-2448. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). The Chemistry of Cyclopropanols. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
StackExchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
-
Zha, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]
-
Mosey, E. N., & Fesik, S. W. (2016). Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols. Beilstein Journal of Organic Chemistry, 12, 2226-2232. [Link]
-
Semproni, M. J., & Mindiola, D. J. (2018). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]
-
Chan, J., & Dudley, G. B. (2014). Acid-catalysed nucleophilic ring opening of cyclopropanated... ResearchGate. [Link]
-
Fructos, M. R., & Pérez, P. J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
-
De Kimpe, N., & De Smaele, D. (1995). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1995(11), 1351-1356. [Link]
-
Reddy, R. S. (2021). Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. Request PDF. [Link]
-
Jacobsen, E. N. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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"derivatization of 1-butylcyclopropan-1-ol for further reactions"
Application Note: Derivatization of 1-Butylcyclopropan-1-ol for Pharmaceutical Intermediates
Executive Summary & Molecule Profile
This compound is a versatile tertiary cyclopropanol, typically synthesized via the Kulinkovich reaction (from ethyl pentanoate and ethylmagnesium bromide). Its utility in drug discovery stems from the high ring strain (~27.5 kcal/mol) of the cyclopropyl moiety, which serves as a thermodynamic spring-loaded trigger for downstream functionalization.
Unlike standard tertiary alcohols, this molecule possesses two distinct reactivity profiles:
-
Ring-Retentive Chemistry: Exploiting the hydroxyl group while maintaining the strained ring (e.g., for prodrug design or conformational locking).
-
Ring-Opening Chemistry (The "Homoenolate" & Radical Gateway): Using the cyclopropyl ring as a 3-carbon linchpin to access
-functionalized ketones, 1,6-diketones, and -keto-halides.
This guide details three validated protocols for derivatizing this compound, selected for their high fidelity and relevance to medicinal chemistry.
| Property | Value | Note |
| Molecular Weight | 114.19 g/mol | Low MW fragment, ideal for Fsp3 enrichment. |
| Boiling Point | ~60-65 °C (15 mmHg) | Volatile; handle with care during concentration. |
| Stability | Acid-Sensitive | Ring opens to heptan-3-one in acidic media. |
| Key Intermediate | Metal Homoenolate | Formed via ring opening (Pd, Zn, Cu). |
Critical Handling & Stability Protocol
The "Acid Trigger" Warning: 1-Substituted cyclopropanols are metastable. In the presence of Brønsted or Lewis acids, they undergo rapid ring-opening isomerization to form ethyl ketones (in this case, heptan-3-one ).
-
Storage: Store at -20°C under Argon.
-
Solvents: Use non-acidic solvents (THF, DCM, Toluene). Avoid unbuffered chloroform (contains HCl).
-
Purification: Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites before column chromatography.
Protocol A: Ring-Retentive Protection (O-Silylation)
Objective: Protect the hydroxyl group to survive downstream lithiation or oxidation steps without triggering ring opening. Mechanism: Standard nucleophilic substitution. The key is using a non-nucleophilic base (imidazole/lutidine) to prevent base-catalyzed ring fragmentation.
Reagents:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv) [More reactive than TBSCl, allows lower temp]
-
2,6-Lutidine (1.5 equiv)
-
DCM (Anhydrous), 0°C
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under N2.
-
Dissolution: Add this compound (5 mmol) and 2,6-lutidine (7.5 mmol) to DCM (20 mL). Cool to 0°C.
-
Addition: Dropwise add TBSOTf (6 mmol) over 10 minutes. The solution should remain clear.
-
Incubation: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (stain with PMA; product Rf ~0.8 in 10% EtOAc/Hex).
-
Quench: Add sat. NaHCO3 (10 mL). Vigorously stir for 5 mins.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (100% Hexanes → 2% EtOAc/Hexanes). Note: Silica must be neutralized.
Outcome: Quantitative yield of (1-butylcyclopropoxy)(tert-butyl)dimethylsilane .
Protocol B: Palladium-Catalyzed Ring Opening (Synthesis of -Aryl Ketones)
Objective: Cross-coupling with aryl halides to form functionalized ketones. Mechanism: Formation of a Palladium Homoenolate .[1] The Pd(II) inserts into the C1-C2 bond of the cyclopropane (beta-carbon elimination), creating a nucleophilic species that couples with aryl halides.
DOT Diagram: Palladium Homoenolate Cycle
Caption: The catalytic cycle proceeds via oxidative addition of Ar-X, followed by cyclopropanol coordination and ring-opening to generate the key Pd-homoenolate intermediate.[1]
Protocol:
-
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv) (e.g., 4-Bromoanisole)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: XPhos or Tricyclohexylphosphine (PCy3) (10 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene/Water (10:1) - Water is critical for protonolysis steps if not coupling.
-
-
Procedure:
-
Charge a reaction vial with Aryl Bromide, Pd(OAc)2, Ligand, and K3PO4.
-
Evacuate and backfill with Argon (3x).
-
Add Toluene/Water and this compound via syringe.
-
Heat to 80-100°C for 12 hours.
-
-
Workup: Filter through Celite. Concentrate. Column chromatography (Hex/EtOAc).
-
Result: 1-(4-methoxyphenyl)heptan-3-one . The cyclopropane ring opens to form the ethyl ketone chain, with the aryl group attached at the beta-position (relative to the ketone).
Protocol C: Manganese-Catalyzed Radical 1,6-Diketone Synthesis
Objective: Oxidative radical ring opening to generate
DOT Diagram: Radical Pathway
Caption: Mn-mediated Single Electron Transfer (SET) generates a reactive beta-keto radical which undergoes intermolecular addition to Michael acceptors.
Protocol:
-
Reagents:
-
This compound (1.5 equiv)
-
Methyl Vinyl Ketone (MVK) (1.0 equiv)
-
Catalyst: Mn(acac)2 (10 mol%) or Mn(acac)3
-
Solvent: Ethanol or Isopropanol (0.2 M)
-
Atmosphere: Air (balloon) or O2 (if oxidative turnover is slow)
-
-
Procedure:
-
Mix substrate, MVK, and catalyst in EtOH.
-
Stir at 60°C under an air atmosphere. The reaction relies on aerobic turnover of the Mn catalyst.
-
Time: 4-8 hours.
-
-
Workup: Evaporate solvent. Direct column chromatography.
-
Result: Undecane-3,9-dione (assuming MVK trap).
Comparative Data & Selection Guide
| Reaction Pathway | Mechanism | Key Reagents | Product Type | Yield (Typical) |
| Protection | Nucleophilic Subst. | TBSOTf, Lutidine | Silyl Ether | >95% |
| Pd-Coupling | Homoenolate | Pd(OAc)2, XPhos, Ar-Br | 70-85% | |
| Mn-Radical | SET Radical | Mn(acac)2, Enone | 1,6-Diketone | 60-80% |
| Halogenation | Radical Abstraction | FeCl3 or NCS | 55-75% |
References
-
Kulinkovich, O. G., et al. (1991).[2] "Titanium(IV)-catalyzed reaction of esters with ethylmagnesium bromide: A simple method for the synthesis of cyclopropanols." Synthesis. Link
-
Zhang, Y.-H., et al. (2019).[3] "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones." Organic Letters. Link
-
Rosa, D., & Orellana, A. (2011). "Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides." Organic Letters. Link
-
Iwasaki, M., et al. (2015). "Palladium-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols with Aryl Halides via Homoenolates." Journal of the American Chemical Society.[4] Link
-
Dey, A., et al. (2019). "Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations." Organic Letters. Link
Sources
Application Notes and Protocols: Catalytic Applications of Transition Metal-Cyclopropanol Complexes
Introduction: The Latent Reactivity of Cyclopropanols
Cyclopropanols, three-membered rings bearing a hydroxyl group, are far more than just strained curiosities. Their inherent ring strain, a consequence of significant angle and torsional strain, makes them potent three-carbon synthons in organic synthesis.[1][2] This stored energy can be selectively released by transition metal catalysts, initiating a cascade of reactions that forge complex molecular architectures from simple precursors.[3] The interaction with a transition metal typically leads to the cleavage of a C-C bond, generating highly reactive intermediates such as metallo-homoenolates or β-keto radicals.[4][5] These intermediates can then be intercepted by a wide array of coupling partners, making transition metal-catalyzed reactions of cyclopropanols a versatile and powerful tool for the construction of C-C and C-X bonds.[1] This guide will delve into the core principles, applications, and protocols for leveraging these remarkable transformations in research and development, with a particular focus on applications relevant to drug discovery and materials science.
Core Principle: Transition Metal-Mediated Ring Opening
The fundamental process underpinning the catalytic applications of cyclopropanol complexes is the selective activation and cleavage of one of the ring's C-C bonds. This is primarily achieved through two key mechanistic pathways:
-
Oxidative Addition/β-Carbon Elimination: In this pathway, a low-valent transition metal complex, commonly Pd(0) or Rh(I), undergoes oxidative addition into a C-C bond of the cyclopropanol, forming a metallacyclobutane intermediate.[2] More commonly, the alcohol is first deprotonated to form a metal alkoxide, which then undergoes β-carbon elimination to generate a metallo-homoenolate.[6][7] This homoenolate is a key nucleophilic intermediate that can engage in various coupling reactions.
-
Single-Electron Transfer (SET) and Radical Pathways: Some transition metals, particularly first-row metals like copper and manganese, can initiate ring-opening through a single-electron transfer mechanism.[4][8][9] This generates a β-keto radical, which can then participate in radical-based C-C bond formation.[10]
The choice of transition metal and ligands is crucial as it dictates the preferred mechanistic pathway and, consequently, the outcome of the reaction. For instance, palladium catalysts are well-known for their propensity to undergo β-hydride elimination, a side reaction that can be suppressed with appropriate ligand design, whereas copper catalysts are less prone to this pathway.[4][11]
Diagram 1: General Mechanistic Pathways
Caption: General mechanistic pathways for the transition metal-catalyzed ring opening of cyclopropanols.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has been a cornerstone in the development of cyclopropanol chemistry, enabling a wide range of cross-coupling reactions to form C-C bonds.[6] These reactions typically proceed through the formation of a palladium homoenolate intermediate.[12]
Protocol 1: Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides
This protocol describes a general procedure for the synthesis of β-aryl ketones, valuable scaffolds in medicinal chemistry.[6][12]
Workflow Diagram
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 3. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Computational studies on Mn(iii)-catalyzed cyclopropanols: a case of Mn(iii)-based metalloradical catalysis involving an α-Mn(ii)-bound-alkyl radical key intermediate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 11. Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05556E [pubs.rsc.org]
- 12. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-Butylcyclopropan-1-ol as a Versatile Building Block for Novel Pharmaceutical Scaffolds
Abstract
The cyclopropyl motif is a privileged structural element in modern medicinal chemistry, prized for its ability to confer potent biological activity, enhance metabolic stability, and fine-tune physicochemical properties.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-butylcyclopropan-1-ol, a highly versatile and reactive building block. We present detailed protocols for its synthesis and subsequent elaboration into diverse, high-value pharmaceutical scaffolds through mechanistically distinct ring-opening strategies. The causality behind experimental choices, key optimization parameters, and expected outcomes are discussed to ensure robust and reproducible results.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropane ring into a drug candidate is a well-established strategy to address common challenges in drug discovery.[2] Its unique stereoelectronic properties, stemming from significant ring strain (approx. 27.5 kcal/mol), are the basis for its utility.[1]
Key Advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule's conformation into one that is optimal for binding to a biological target, which can lead to a favorable entropic contribution to binding affinity.[1][3]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to their linear alkyl or even tert-butyl counterparts, often leading to an improved pharmacokinetic profile.[1][2]
-
Modulation of Physicochemical Properties: The cyclopropyl group acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as solubility, lipophilicity (logP), and pKa.[1]
-
Novelty and IP Space: The three-dimensional character of the cyclopropyl group provides access to novel chemical space, moving away from the "flatland" of aromatic ring-based drugs.[4][5]
1-Alkylcyclopropanols, such as this compound, are particularly valuable as they serve as "spring-loaded" synthons, ready to undergo selective ring-opening reactions to generate a variety of functionalized acyclic structures.[6][7]
Figure 1: Logical workflow illustrating the utility of this compound.
Synthesis of the Building Block: this compound
The most direct and scalable method for preparing 1-substituted cyclopropanols is the Kulinkovich reaction, which involves the titanium(IV) isopropoxide-catalyzed reaction of an ester with a Grignard reagent.[8]
Protocol 2.1: Synthesis of this compound via Kulinkovich Reaction
This protocol describes the synthesis from ethyl pentanoate.
Materials & Reagents:
-
Ethyl pentanoate (Valeric acid ethyl ester)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Instrumentation:
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Initial Charging: To the flask, add anhydrous THF (50 mL) and ethyl pentanoate (5.0 g, 38.4 mmol). Cool the solution to -10 °C using an ice/salt bath.
-
Catalyst Addition: Add titanium(IV) isopropoxide (1.1 mL, 3.8 mmol, 0.1 eq) to the stirred solution.
-
Grignard Addition: Add ethylmagnesium bromide (28.3 mL of 3.0 M solution, 84.5 mmol, 2.2 eq) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Causality Note: Slow addition is critical to control the exothermicity of the reaction and to allow for the formation of the intermediate titanacyclopropane species, preventing side reactions like simple ester reduction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. The color of the mixture will typically change, indicating reaction progress.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). A vigorous gas evolution (ethane) will be observed.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude oil by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield this compound as a colorless oil.
Expected Yield: 65-75%.
Application: Acid-Catalyzed Ring Opening for Ketone Synthesis
The high ring strain of cyclopropanols makes them susceptible to acid-catalyzed ring-opening.[9] Protonation of the hydroxyl group followed by its departure as water generates a highly unstable cyclopropyl cation, which rapidly rearranges to a more stable homoallylic cation, leading to the formation of a β,γ-unsaturated ketone. This transformation is a powerful method for accessing functionalized ketones.[10]
Figure 2: Simplified mechanism of acid-catalyzed ring-opening of this compound.
Protocol 3.1: Synthesis of Hept-1-en-4-one
Materials & Reagents:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS) or Triflic acid (TfOH, 1 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 8.76 mmol) in anhydrous DCM (20 mL).
-
Catalyst Addition: Add PPTS (220 mg, 0.876 mmol, 0.1 eq). For a faster reaction, a catalytic amount of TfOH (approx. 8 µL, 0.0876 mmol, 0.01 eq) can be used.
-
Expert Insight: PPTS is a mild acid catalyst that provides high yields and minimizes charring or polymerization side products.[11] TfOH is much more potent and should be used for less reactive substrates, but requires careful monitoring to avoid degradation.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluent: 5-10% diethyl ether in hexanes) if necessary.
Expected Product Data:
| Compound | Structure | Molecular Weight | Expected Yield |
| Hept-1-en-4-one | C₇H₁₂O | 112.17 g/mol | 80-90% |
Application: Copper-Catalyzed Ring-Opening Cross-Coupling
Transition metal catalysis provides a more versatile approach to cleaving the cyclopropane ring, allowing for the formation of C-C bonds with a wide range of coupling partners.[6] Copper catalysis is particularly effective for coupling cyclopropanols with electrophiles, as it tends to suppress the formation of undesired α,β-unsaturated enone byproducts that can plague palladium-catalyzed systems.[6] This protocol details the synthesis of a δ-ketoester, a common scaffold in pharmaceutical development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. iris.unife.it [iris.unife.it]
- 6. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclopropanol synthesis [organic-chemistry.org]
- 9. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 1-Butylcyclopropan-1-ol Under Acidic Conditions
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on the stability challenges associated with 1-butylcyclopropan-1-ol in acidic environments. The unique structural nature of cyclopropylcarbinols, such as this compound, leads to specific reactivity patterns under acidic conditions that can impact experimental outcomes. This resource offers troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in the presence of acid?
A1: The instability of this compound under acidic conditions is primarily due to the high ring strain of the cyclopropane ring.[1] The C-C-C bond angles in the three-membered ring are significantly compressed to 60° from the ideal 109.5° for sp³ hybridized carbons.[1] This strain makes the ring susceptible to cleavage. In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water).[2][3] Departure of the water molecule generates a highly reactive cyclopropylcarbinyl cation.[4][5][6] This carbocation is prone to rapid rearrangement to relieve ring strain, leading to the formation of more stable, ring-opened products.[4][7]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: Under acidic conditions, this compound typically undergoes a ring-opening rearrangement. The intermediate cyclopropylcarbinyl cation can rearrange to form a more stable homoallylic carbocation.[7] This can then react with available nucleophiles or undergo elimination to yield a mixture of products. Common degradation products include homoallylic alcohols and alkenes. For instance, the reaction of cyclopropylcarbinols with dilute hydrochloric acid has been shown to produce a mixture of cyclobutanol, and other ring-opened products.[8] The exact product distribution will depend on the specific acid, solvent, and reaction temperature.
Q3: Can I prevent the rearrangement of the cyclopropyl ring?
A3: While completely preventing the rearrangement can be challenging, several strategies can be employed to minimize it. Using milder acidic conditions, such as weaker acids or buffered systems, can reduce the rate of carbocation formation and subsequent rearrangement.[1] The choice of solvent can also play a role; non-polar, aprotic solvents may be preferable to polar, protic solvents which can stabilize the carbocation intermediate. Additionally, employing sterically hindered acids or Lewis acids might favor alternative reaction pathways over rearrangement.[9]
Q4: How does the substitution on the cyclopropane ring affect its stability?
A4: Substituents on the cyclopropane ring can significantly influence its stability and reactivity. Electron-donating groups attached to the ring can stabilize the cyclopropylcarbinyl cation, potentially accelerating the rearrangement. Conversely, electron-withdrawing groups can destabilize the carbocation, making the ring-opening process less favorable.[1] The position of the substituent also matters; for example, substituents on the carbon bearing the hydroxyl group will have a more direct electronic effect on the stability of the carbocation intermediate.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound under acidic conditions.
| Issue | Probable Cause | Recommended Solutions |
| Low yield of desired product and formation of multiple unidentified byproducts. | The acidic conditions are too harsh, leading to extensive rearrangement and decomposition of the this compound starting material. | - Use a milder acid: Consider using a weaker Brønsted acid (e.g., pyridinium p-toluenesulfonate) or a Lewis acid that is less prone to inducing rearrangement (e.g., Bi(OTf)₃).[9][10] - Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the rearrangement reaction. - Control the stoichiometry of the acid: Use a catalytic amount of acid instead of a stoichiometric amount if possible.[5][6] |
| The reaction is not proceeding, or is very slow. | The acidic conditions are too mild to effectively protonate the hydroxyl group and initiate the desired reaction. | - Increase the acid concentration gradually: Titrate the acid into the reaction mixture while monitoring the progress by TLC or another analytical technique. - Switch to a stronger, non-nucleophilic acid: An acid like triflic acid might be effective, but use with caution due to its high reactivity. - Consider a different catalyst system: Some reactions may benefit from specific Lewis acids that can activate the alcohol without causing extensive rearrangement.[9] |
| Formation of an unexpected isomer as the major product. | The reaction conditions are favoring a specific rearrangement pathway, leading to a thermodynamically more stable product. | - Analyze the product structure: Use spectroscopic methods (NMR, MS) to identify the structure of the unexpected product. This will provide insight into the rearrangement mechanism. - Modify the reaction conditions: Altering the solvent, temperature, or acid catalyst can sometimes shift the selectivity towards the desired product. - Redesign the synthetic route: If rearrangement is unavoidable, consider a different synthetic strategy that avoids the formation of the cyclopropylcarbinyl cation intermediate. |
| Polymerization or formation of tar-like substances. | The highly reactive carbocation intermediates are undergoing intermolecular reactions, leading to polymerization. | - Use a higher dilution: Running the reaction in a larger volume of solvent can reduce the concentration of reactive intermediates and minimize polymerization. - Add a trapping agent: If the desired reaction involves a nucleophile, ensure it is present in sufficient concentration to react with the carbocation before it can polymerize. |
Visualizing the Instability: The Acid-Catalyzed Rearrangement Pathway
The following diagram illustrates the key steps involved in the acid-catalyzed degradation of this compound.
Caption: Acid-catalyzed degradation of this compound.
Experimental Protocol: Minimizing Degradation in a Model Reaction
This protocol outlines a general procedure for a reaction involving this compound under acidic conditions, with an emphasis on minimizing unwanted rearrangements.
Objective: To perform a hypothetical acid-catalyzed addition of a nucleophile to this compound while minimizing ring-opening byproducts.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol or an alcohol)
-
Mild acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a Lewis acid like Bi(OTf)₃)
-
Anhydrous, aprotic solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Add the anhydrous solvent to the reaction flask via syringe.
-
Dissolve the this compound and the nucleophile in the solvent under an inert atmosphere.
-
-
Reaction Initiation:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. This is a critical step to control the reaction rate and suppress side reactions.
-
In a separate flask, prepare a dilute solution of the acid catalyst in the same anhydrous solvent.
-
Add the catalyst solution to the reaction mixture dropwise over an extended period using a syringe pump. Slow addition helps to maintain a low concentration of the reactive carbocation intermediate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS or LC-MS).
-
Analyze for the consumption of the starting material and the formation of the desired product versus any rearrangement byproducts.
-
-
Quenching and Workup:
-
Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a weak base (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting materials and rearrangement byproducts.
-
Workflow Diagram:
Caption: Workflow for minimizing degradation during reactions.
By understanding the underlying chemical principles and implementing careful experimental techniques, researchers can successfully work with this compound and other cyclopropylcarbinols while mitigating the challenges posed by their inherent instability under acidic conditions.
References
-
Inspired by nature: Catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. [Link]
-
Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ChemistrySelect. [Link]
-
Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. Request PDF. [Link]
-
Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. The Journal of Organic Chemistry. [Link]
-
Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry. [Link]
-
Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. ACS Publications. [Link]
-
Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Request PDF. [Link]
-
Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]
-
Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. TÜBİTAK Academic Journals. [Link]
-
Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society. [Link]
-
Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry. [Link]
-
Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. Chemistry Stack Exchange. [Link]
-
Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]
-
Synthesis of Cyclopropanes via Aldehyde Homologation. Curate ND. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journals. [Link]
-
Structure and Reactivity of the Cyclopropane Species. Wiley Online Library. [Link]
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Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Is cyclopropane-1,1-diol stable? If yes then why? aren't geminaldiols unstable then why is this compound stable?. Quora. [Link]
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The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]
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REACTIONS OF ALCOHOLS. University of Illinois Chicago. [Link]
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Synthesis of cyclopropane containing natural products. SciSpace. [Link]
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1-Butylcyclopropane-1-carboxylate. PubChem. [Link]
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Predict the major product of acid catalyzed dehydration class 12 chemistry CBSE. Vedantu. [Link]
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Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol?. Chemistry Stack Exchange. [Link]
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The major product of acid catalysed dehydration of 2-methylcyclohexanol and butan-1-ol are respectively. NEET coaching. [Link]
-
Elimination by the E1 Mechanism. Chemistry LibreTexts. [Link]
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The Degradation Product Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol a Carbonate). Preprints.org. [Link]
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When cyclopentanol undergoes an acid-promoted dehydration, it loses a molecule of what?. Quora. [Link]
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"improving diastereoselectivity in asymmetric cyclopropanol synthesis"
Technical Support Center: Asymmetric Cyclopropanol Synthesis
A Guide to Improving Diastereoselectivity
Welcome to the technical support center for asymmetric cyclopropanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for achieving high diastereoselectivity. The following frequently asked questions (FAQs) and troubleshooting guides are based on established methodologies and field-proven insights to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation of a chiral allylic alcohol is showing low diastereoselectivity. What are the most critical factors to investigate?
A: Low diastereoselectivity in Simmons-Smith reactions of chiral allylic alcohols often stems from suboptimal reaction conditions that fail to properly leverage the directing effect of the hydroxyl group. Here’s a breakdown of key factors to optimize:
-
The Nature of the Zinc Carbenoid: The choice of reagent for generating the zinc carbenoid is paramount. While the classic Zn-Cu couple with CH₂I₂ is common, more modern and often more selective reagents can significantly enhance diastereoselectivity. For instance, the Furukawa reagent (Et₂Zn and CH₂I₂) or the Shi reagent (CF₃CO₂ZnCH₂I) can offer improved results. Charette and coworkers have demonstrated that the nature of the zinc carbenoid is crucial for achieving high diastereoselectivity, particularly with (E)-disubstituted olefins.[1][2]
-
Solvent Choice: The coordinating ability of the solvent plays a critical role. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred as they minimize interference with the desired chelation between the zinc reagent and the allylic alcohol's hydroxyl group.[3] Ethereal solvents, such as diethyl ether or THF, can sometimes lead to lower selectivity due to competitive coordination with the zinc center.[1][4]
-
Temperature: As with many stereoselective reactions, lower temperatures generally favor higher diastereoselectivity.[5] Running the reaction at 0 °C or even -20 °C can enhance the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio (d.r.).
-
Substrate Geometry: The geometry of the double bond in the allylic alcohol has a profound impact. (Z)-disubstituted olefins typically give very high syn selectivities, whereas (E)-disubstituted olefins can be more challenging and may require more specialized reagents to achieve high selectivity.[1][2]
Q2: I'm performing a Kulinkovich reaction to synthesize a 1,2-disubstituted cyclopropanol, but I'm getting a mixture of cis and trans isomers. How can I favor the cis diastereomer?
A: The Kulinkovich reaction inherently favors the formation of the cis-1,2-disubstituted cyclopropanol, especially when the ester substrate has a primary alkyl group.[6][7] If you are observing poor diastereoselectivity, consider the following:
-
Steric Hindrance of the Ester Substituent (R¹): The reaction's diastereoselectivity is highly dependent on the steric bulk of the R¹ group on the ester (R¹COOR'). When R¹ is a primary alkyl group, the reaction typically proceeds with high cis selectivity.[6][7] However, if R¹ is a sterically demanding secondary or tertiary alkyl group, a mixture of cis and trans isomers is often observed.[6] If possible, consider a synthetic route that utilizes a less hindered ester.
-
Grignard Reagent: The choice of Grignard reagent is fundamental to the formation of the key titanacyclopropane intermediate.[8][9] Ensure you are using a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide or propylmagnesium bromide.
-
Reaction Temperature: While the Kulinkovich reaction is often run at room temperature or reflux in ether, carefully controlling the temperature may influence the selectivity. Running the reaction at a consistent, and potentially lower, temperature could favor the formation of the thermodynamically preferred cis product.
-
Purity of Reagents: The presence of impurities in the Grignard reagent or titanium alkoxide catalyst can sometimes lead to side reactions and reduced selectivity. Ensure all reagents are of high purity and handled under strictly anhydrous and inert conditions.
Q3: Can the choice of catalyst ligand significantly impact the diastereoselectivity of a metal-catalyzed cyclopropanation?
A: Absolutely. The ligand plays a crucial role in shaping the chiral environment around the metal center, which in turn dictates the facial selectivity of the carbene transfer to the alkene.
In a study on the dimerization of 2-(1-naphthyl)cyclopropanedicarboxylate, it was found that changing the ligand from tetrahydrofuran to 1-formylpyrene in the presence of GaCl₃ dramatically inverted the diastereoselectivity of the resulting tetrahydrophenanthrene.[10] This highlights the profound effect a ligand can have on the reaction outcome. The authors suggest that π-π stacking interactions between the aryl substituents in the transition state are responsible for this change in selectivity.[10][11]
For cobalt-porphyrin catalyzed cyclopropanations, the diastereoselectivity can be tuned by using different porphyrin ligands or by the addition of coordinating additives like N-methylimidazole.[12] This allows for the preferential formation of either the trans or cis cyclopropane product.
Therefore, screening a variety of ligands with different steric and electronic properties is a critical step in optimizing the diastereoselectivity of any metal-catalyzed cyclopropanation reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor syn:anti ratio in Simmons-Smith cyclopropanation of an allylic alcohol. | 1. Inappropriate Solvent: Coordinating solvents (e.g., ether, THF) may be interfering with the hydroxyl-directing group. 2. Suboptimal Zinc Reagent: The chosen zinc carbenoid may not be sufficiently selective for the substrate. 3. High Reaction Temperature: Higher temperatures can lead to a decrease in selectivity. | 1. Switch to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] 2. Screen different zinc reagents. Consider using the Furukawa (Et₂Zn/CH₂I₂) or Shi (CF₃CO₂ZnCH₂I) reagents, which often provide higher selectivity.[1][13] 3. Lower the reaction temperature. Perform the reaction at 0 °C or below to enhance the energy difference between diastereomeric transition states.[5] |
| Low cis:trans ratio in a Kulinkovich reaction. | 1. Sterically Hindered Ester: The substituent on the ester carbonyl may be too bulky, disfavoring the transition state leading to the cis product. 2. Incorrect Grignard Reagent: The Grignard reagent may lack the necessary β-hydrogens for the formation of the titanacyclopropane intermediate. | 1. If the synthetic route allows, use an ester with a less sterically demanding substituent (e.g., a primary alkyl group).[6] 2. Ensure the use of a suitable Grignard reagent , such as ethylmagnesium bromide or a higher homolog with β-hydrogens.[8][9][14] |
| Unexpected diastereomer formation in a catalytic cyclopropanation. | 1. Ligand Effects: The chosen ligand may not be optimal for directing the stereochemical outcome. 2. Solvent Polarity: The solvent may be influencing the transition state geometry in an unfavorable way. 3. Reaction Temperature: The reaction may be running under thermodynamic control when kinetic control is desired (or vice-versa). | 1. Screen a library of ligands with varying electronic and steric properties.[10][12] 2. Experiment with a range of solvents with different polarities and coordinating abilities.[5][15] 3. Investigate the effect of temperature. A temperature-dependent inversion of selectivity has been observed in some cyclopropanation systems.[16] |
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral allylic alcohol (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, slowly add a solution of diethylzinc (1.1 M in toluene, 2.2 equiv) dropwise. Stir the mixture for 20 minutes at 0 °C. Following this, add diiodomethane (2.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: Key Factors Influencing Diastereoselectivity in Simmons-Smith Cyclopropanation
Caption: Troubleshooting workflow for low diastereoselectivity.
Diagram 2: Simplified Mechanism of the Kulinkovich Reaction
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Technical Support Center: Workup Procedures for Removing Organometallic Residues
Welcome to the Technical Support Center for the effective removal of organometallic residues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying compounds from residual metals used in synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experimental workups. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the removal of organometallic residues.
Q1: Why is the removal of organometallic residues, particularly palladium, so critical in drug development?
A1: The removal of organometallic residues, especially heavy metals like palladium, is crucial for several reasons. Firstly, many of these metals are toxic and pose a significant risk to patient safety.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for the maximum permitted daily exposure to various elemental impurities in final active pharmaceutical ingredients (APIs).[1][2] Secondly, residual metals can interfere with subsequent synthetic steps by poisoning catalysts or promoting side reactions. Finally, their presence can impact the stability and efficacy of the final drug product.[3]
Q2: What are the primary methods for removing organometallic residues?
A2: A variety of techniques are employed to remove organometallic residues, and the choice depends on the specific metal, its oxidation state, the nature of the desired product, and the scale of the reaction. The most common methods include:
-
Quenching and Aqueous Workup: This is often the first step to deactivate reactive organometallic species and convert them into more easily removable inorganic salts.[4]
-
Extraction: Utilizing liquid-liquid extraction to partition the metal salts into an aqueous phase, away from the desired organic product.[5]
-
Precipitation: Inducing the precipitation of the metal species, which can then be removed by filtration.[6][7]
-
Chromatography: A powerful purification technique to separate the desired compound from metal impurities based on differential adsorption.[8]
-
Metal Scavengers: Using solid-supported or solution-based agents that selectively bind to the metal, allowing for its removal through filtration.[9][10][11]
Q3: What safety precautions should I take when working with and quenching organometallic reagents?
A3: Organometallic reagents are often highly reactive and can be pyrophoric, meaning they can ignite spontaneously in air.[12][13] Therefore, strict safety protocols are essential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[12][14][15] The quenching process itself can be highly exothermic, so it must be done slowly and with cooling, typically in an ice bath.[16] For highly reactive organometallics like tert-butyllithium, a less reactive quenching agent like isopropanol should be used initially before adding more reactive agents like methanol and finally water.[4][16]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the removal of organometallic residues.
Guide 1: Ineffective Removal of Palladium Residues After Cross-Coupling Reactions
Problem: You've performed a Suzuki or Heck cross-coupling reaction and, after a standard aqueous workup, you find that a significant amount of palladium residue remains in your organic product, as determined by ICP-MS analysis.
Causality: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form stable complexes with your product or ligands, making it difficult to remove with a simple aqueous wash. The choice of removal technique is highly dependent on the nature of the palladium species present.
Solution Pathway:
A systematic approach is necessary to tackle this issue. The following workflow diagram illustrates a decision-making process for effective palladium removal.
Caption: Decision workflow for palladium residue removal.
Step-by-Step Protocols:
1. Metal Scavenger Screening:
Metal scavengers are materials with functional groups that have a high affinity for specific metals.[3] They are a highly effective method for removing trace amounts of palladium.[10][17][18]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a metal scavenger (e.g., silica-supported thiol, thiourea, or amine scavengers) – typically 2-10 equivalents relative to the residual palladium.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-24 hours.[1]
-
Filter off the scavenger and the bound palladium.
-
Wash the filter cake with fresh solvent.
-
Concentrate the filtrate and analyze for residual palladium.[1]
-
2. Activated Carbon Treatment:
Activated carbon can adsorb palladium species, although it may also adsorb some of your product, leading to yield loss.[2]
-
Protocol:
-
Dissolve the crude product in an appropriate solvent.
-
Add activated carbon (typically 5-10 wt% relative to the product).
-
Stir the mixture for 1-4 hours at room temperature.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Wash the Celite® pad with fresh solvent.
-
Concentrate the filtrate and analyze for palladium content.
-
3. Recrystallization:
Recrystallization can be an effective method for removing palladium, especially when combined with a chelating agent that helps to keep the palladium in the mother liquor.[18]
-
Protocol:
-
Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[3]
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Optionally, add a chelating agent like N-acetylcysteine or thiourea.[18]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the crystals for palladium content.
-
4. Column Chromatography:
Silica gel or alumina column chromatography can separate the desired product from polar palladium complexes.[8]
-
Protocol:
-
Prepare a silica gel or alumina column.
-
Load the crude product onto the column.
-
Elute with an appropriate solvent system, gradually increasing the polarity.
-
Collect fractions and analyze for the presence of your product and palladium.
-
| Method | Typical Efficiency | Potential Issues |
| Metal Scavengers | >95% removal, often to <10 ppm | Cost, potential for product loss through non-specific binding. |
| Activated Carbon | 70-95% removal | Non-selective, can lead to significant product loss. |
| Recrystallization | 50-90% removal per cycle | Product loss in the mother liquor, may not be effective for all compounds. |
| Chromatography | >98% removal | Can be time-consuming and require large volumes of solvent, not ideal for large-scale production. |
Guide 2: Persistent Emulsions During Aqueous Workup of Grignard Reactions
Problem: After quenching your Grignard reaction with an aqueous solution (e.g., saturated ammonium chloride), you are unable to achieve a clean separation between the organic and aqueous layers, resulting in a persistent emulsion.
Causality: Emulsions are often caused by the formation of fine magnesium salt precipitates at the interface of the two layers. These finely dispersed solids stabilize the emulsion, preventing the layers from coalescing.
Solution Pathway:
Sources
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Technical Support Center: Characterization of Small-Ring Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small-ring compounds. This guide is designed to address the unique and often frustrating challenges encountered during the structural characterization of these highly strained systems. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence.
Small-ring compounds, particularly those with three or four atoms (e.g., cyclopropanes, cyclobutanes, oxiranes, and aziridines), possess significant ring strain due to deviations from ideal bond angles.[1][2][3] This inherent strain energy dictates their reactivity and presents considerable hurdles for common analytical techniques.[3][4] This guide provides a series of troubleshooting steps and in-depth explanations to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are small-ring compounds (3-4 atoms) so difficult to characterize?
A: The primary difficulty stems from ring strain , a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions).[1][2] This strain makes the molecules highly reactive and prone to ring-opening reactions, which can complicate analysis.[3][4] Spectroscopically, this manifests as unusual chemical shifts in NMR due to unique electronic environments and facile fragmentation in mass spectrometry.[5][6][7]
Q2: Which small-ring systems are most commonly encountered and what are their key challenges?
A:
-
Cyclopropanes & Cyclobutanes: These carbocycles exhibit peculiar ¹H NMR shifts. Cyclopropane protons are highly shielded (shifted upfield) due to a σ-aromatic ring current, while cyclobutane protons are deshielded.[6][7]
-
Oxiranes (Epoxides) & Aziridines: These three-membered heterocycles are highly reactive.[8][9][10] Characterization is challenging due to their propensity for ring-opening under acidic or nucleophilic conditions, which can occur during sample preparation or analysis (e.g., in the MS source).[3][11]
-
Bicyclic & Spirocyclic Systems: These molecules, containing two or more shared rings, present complex 3D structures.[12][13][14] The main challenge is unambiguously assigning signals in NMR spectra due to overlapping resonances and complex coupling patterns.[12][15]
Q3: How does high ring strain fundamentally alter my spectroscopic data?
A: High ring strain alters the hybridization of carbon atoms, increasing the s-character of C-H bonds and making the ring carbons more electronegative.[16]
-
In NMR: This leads to atypical chemical shifts and coupling constants that do not follow standard predictions for acyclic systems.[17][18]
-
In Mass Spectrometry: The high internal energy makes the molecular ion unstable and prone to immediate fragmentation, often through characteristic cross-ring cleavage pathways, which can make identification of the parent ion difficult.[5]
-
In Vibrational Spectroscopy (IR/Raman): C-H stretching frequencies can be shifted to higher wavenumbers compared to their acyclic counterparts.[19][20]
Q4: When should I turn to computational chemistry for help?
A: Computational methods, particularly Density Functional Theory (DFT), are invaluable when experimental data is ambiguous.[21] They can be used to:
-
Predict ¹H and ¹³C NMR chemical shifts to help assign complex spectra.[6]
-
Calculate the lowest energy conformation of a flexible ring to understand which structure is being observed.
-
Simulate IR and Raman spectra to aid in peak assignment.[19]
-
Model potential reaction or fragmentation pathways to rationalize observed outcomes.[4][22]
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for characterizing small rings, but the data can be counterintuitive.
Q: My ¹H NMR spectrum shows signals far upfield (e.g., 0.2 - 0.5 ppm). Is my sample contaminated with TMS?
A: Not necessarily. This is a classic signature of a cyclopropane ring . The bonding orbitals of the cyclopropane ring induce a magnetic field that strongly shields the protons attached to it, shifting their resonance significantly upfield, often into the same region as the TMS standard.[6][7] In contrast, cyclobutane protons typically appear further downfield (around 2.0 ppm) than other cycloalkanes.[6][23]
Q: The splitting patterns in my substituted aziridine are uninterpretable. How can I assign the protons?
A: The rigidity and altered bond angles of three-membered rings lead to coupling constants that don't fit standard Karplus curve predictions. For aziridines and oxiranes, it is common to observe that Jcis > Jtrans.[17] When 1D spectra are too complex, 2D NMR is essential.
Experimental Protocol: 2D COSY for Proton-Proton Correlations
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR, ensuring high purity to avoid artifact peaks. Use a deuterated solvent appropriate for your compound's solubility.
-
Acquisition:
-
Load a standard COSY experiment parameter set on your spectrometer.
-
Acquire a quick 1D ¹H spectrum to determine the spectral width (sw). Set the ¹H spectral width to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution. For very complex spectra, 512 or 1024 may be necessary.
-
Set the number of scans (ns) per increment based on your sample concentration. Start with 4 or 8 scans.
-
-
Processing & Analysis:
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions.
-
The resulting 2D map will show diagonal peaks corresponding to the 1D spectrum.
-
Cross-peaks , located off the diagonal, are the key. A cross-peak between two diagonal peaks indicates that those two protons are scalar-coupled (typically through 2 or 3 bonds).
-
Trace the connectivity from one proton to the next to map out the spin system of your ring.
-
NMR Troubleshooting Workflow
Caption: A workflow for using 2D NMR to solve complex small-ring structures.
Data Summary: Typical NMR Chemical Shifts
| Ring System | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Cyclopropane | 0.22[6][7] | -2.8 |
| Cyclobutane | 1.96[23] | 22.4[23] |
| Oxirane | 2.5 - 3.5 | 40 - 50 |
| Aziridine (N-H) | 1.0 - 2.5 | 20 - 35 |
| 2H-Azirine | C2-H: 0.2 - 4.0[17] | C2: 19 - 45, C3: 160 - 170[17] |
Troubleshooting Guide: Mass Spectrometry (MS)
The high ring strain makes these molecules fragile under typical MS conditions.
Q: My molecular ion (M⁺) peak is weak or completely absent in my EI-MS spectrum. How can I confirm the mass of my compound?
A: The high internal energy of small rings leads to rapid ring-opening and fragmentation upon electron impact (EI) ionization. The molecular ion is often too unstable to be detected.
Troubleshooting Steps:
-
Switch to a Soft Ionization Technique: These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
Electrospray Ionization (ESI): Ideal for polar molecules that can be protonated or deprotonated.
-
Chemical Ionization (CI): A good alternative for less polar compounds.
-
-
Optimize Source Conditions: For ESI, lower the fragmentor/capillary voltage and desolvation temperature to minimize in-source fragmentation.
Protocol: Optimizing ESI-MS for a Labile Compound
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 µg/mL. Add a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Initial Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5 µL/min).
-
Voltage Tuning: Start with a low capillary/fragmentor voltage. Gradually increase the voltage while monitoring the abundance of the expected [M+H]⁺ ion.
-
Identify the "Sweet Spot": Find the voltage that provides good signal intensity for the [M+H]⁺ ion without causing significant fragmentation. Record this optimal value.
-
Temperature Tuning: Reduce the drying gas temperature to the lowest setting that still allows for efficient solvent evaporation. High temperatures can cause thermal degradation of strained compounds.
-
Acquire Data: Once optimized, acquire the full mass spectrum.
Q: My MS/MS spectrum is very complex, with many cross-ring cleavage fragments. How do I interpret this?
A: This is a feature, not a bug! The fragmentation of cyclic systems is often governed by predictable ring-cleavage pathways that provide significant structural information.[5] For example, cyclobutane derivatives often undergo a characteristic retro-[2+2] cycloaddition, breaking the ring into two smaller olefin fragments. Analyzing these fragments can help piece together the original structure.
Visualization: Common Fragmentation of a Substituted Cyclobutane
Caption: A simplified diagram of retro-[2+2] fragmentation in a cyclobutane.
Troubleshooting Guide: X-ray Crystallography
Obtaining a 3D structure is the ultimate proof, but growing suitable crystals of small, often volatile or unstable, molecules is a major bottleneck.[24][25]
Q: All my attempts to grow single crystals have failed (oiling out, powder, fine needles). Am I at a dead end?
A: No. The failure to grow large single crystals is a common problem, especially for small molecules that lack strong intermolecular interactions to guide crystal packing.[24][26]
Alternative Strategies:
-
Extensive Screen Variation: Drastically change crystallization conditions (solvents, temperature, concentration). High-throughput screening can be invaluable here.[26]
-
Co-crystallization: Introduce a second molecule that forms strong, predictable interactions (like hydrogen bonds) to act as a "crystallization chaperone."
-
Consider Advanced Techniques: If single crystals are truly unattainable:
-
Microcrystal Electron Diffraction (MicroED): This emerging technique can determine high-resolution structures from nanocrystals that are far too small for X-ray diffraction.[25]
-
Small-Molecule Serial Femtosecond X-ray Crystallography (smSFX): Uses extremely short and intense X-ray pulses to collect data from microcrystals before they are destroyed by radiation, a key issue for sensitive compounds.[27]
-
Q: I have a dataset, but the structure won't solve or refine properly. What could be the issue?
A: This often points to underlying problems with crystal quality or the data itself.
-
The Phase Problem: All crystallography suffers from the "phase problem," where essential information is lost during the experiment and must be computationally recovered.[25][28] Poor data quality makes this reconstruction much harder.
-
Disorder: Flexible rings like cyclobutane can adopt multiple conformations (puckered vs. planar) within the crystal lattice, leading to a disordered and difficult-to-model structure.[29]
-
Twinning: This occurs when two or more separate crystal lattices are intergrown, leading to a diffraction pattern that is a composite of all lattices and is very difficult to deconvolve.
Decision Tree for Crystallography Failures
Caption: A decision-making guide for troubleshooting crystallization experiments.
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Investigations of Highly Strained Molecules. (n.d.). NIST. Retrieved February 22, 2026, from [Link]
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A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025, October 22). PMC. Retrieved February 22, 2026, from [Link]
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A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025, October 22). JACS Au - ACS Publications. Retrieved February 22, 2026, from [Link]
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Computational studies of ring cleavage and deoxygenation reactions of a σ3λ3-oxaphosphirane. (2024, September 24). RSC Publishing. Retrieved February 22, 2026, from [Link]
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Cyclic compound. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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A survey of strained organic molecules. (n.d.). Chemical Reviews - ACS Publications. Retrieved February 22, 2026, from [Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Retrieved February 22, 2026, from [Link]
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Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
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NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. (2023, January 14). The Journal of Physical Chemistry B - ACS Publications. Retrieved February 22, 2026, from [Link]
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Naming Bicyclic Compounds. (2026, January 31). Chemistry Steps. Retrieved February 22, 2026, from [Link]
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Naming Bicyclic Compounds. (n.d.). OpenOChem Learn. Retrieved February 22, 2026, from [Link]
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Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. (2013, June 17). UCI Department of Chemistry. Retrieved February 22, 2026, from [Link]
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Special Issue: Aziridine Chemistry. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
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Spectroscopy of the C-H Stretching Vibrational Band in Selected Organic Molecules. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). Retrieved February 22, 2026, from [Link]
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13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... (n.d.). Doc Brown. Retrieved February 22, 2026, from [Link]
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Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. Retrieved February 22, 2026, from [Link]
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Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Retrieved February 22, 2026, from [Link]
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Mass spectrometry studies of ring‐in‐ring(s) assemblies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021, February 5). ACS Publications. Retrieved February 22, 2026, from [Link]
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Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020, December 23). MDPI. Retrieved February 22, 2026, from [Link]
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Disentangling global and local ring currents. (2023, January 16). Chemical Science (RSC Publishing). Retrieved February 22, 2026, from [Link]
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Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014, August 14). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
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4.2: Ring Strain and the Structure of Cycloalkanes. (2015, July 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
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Introduction to Cycloalkanes: Two Key Consequences of Ring Formation. (2014, February 18). Retrieved February 22, 2026, from [Link]
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Naming Bicyclic Compounds | IUPAC Nomenclature | Organic Chemistry. (2020, April 21). Extraclass.com. Retrieved February 22, 2026, from [Link]
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(PDF) Naming Bicyclic Compounds. (2025, March 28). ResearchGate. Retrieved February 22, 2026, from [Link]
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(PDF) Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Strain in Ring Systems - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry. Retrieved February 22, 2026, from [Link]
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Validation & Comparative
Comparative Guide: Cyclopropanation Methodologies in Drug Discovery
Executive Summary: The Cyclopropane Imperative
The cyclopropane ring is a privileged pharmacophore in modern medicinal chemistry, imparting metabolic stability and rigidifying molecular conformation to enhance binding affinity.[1] From the DPP-4 inhibitor Saxagliptin to the PARP inhibitor Olaparib , efficient cyclopropanation is a critical competency.
This guide moves beyond textbook definitions to provide a decision-making framework for researchers. We compare the three dominant methodologies: Simmons-Smith (Zinc Carbenoids) , Transition Metal-Catalyzed Decomposition of Diazo Compounds , and the Corey-Chaykovsky Reaction .
Decision Matrix: Selecting the Right Methodology
The choice of method is dictated primarily by the electronic nature of the substrate and the safety profile required for the scale of operation.
Figure 1: Strategic decision tree for selecting cyclopropanation methodologies based on substrate electronics and process constraints.
Detailed Methodological Analysis
Method A: Simmons-Smith (The Furukawa Modification)
Mechanism: Concerted syn-addition via an electrophilic zinc carbenoid (
The classic Zn-Cu couple is often unpredictable. The Furukawa modification using diethylzinc (
-
Expert Insight: The reaction is stereospecific with respect to the alkene.[2] If you start with a Z-alkene, you get the cis-cyclopropane exclusively.
-
Protocol (Self-Validating):
-
Inertion: Flame-dry a round-bottom flask under Argon. Moisture kills the reagent.
-
Solvent: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reagent Prep: Add alkene (1.0 equiv) and
(2.0 equiv) in DCM. Cool to -10°C. -
Controlled Addition: Add
(1.0 M in hexanes, 1.0 equiv) dropwise. Validation: Monitor internal temperature; a sharp exotherm indicates active carbenoid formation. -
Quench: Use saturated
. Caution: A white precipitate (Zn salts) will form; vigorous stirring is required to break emulsions.
-
Method B: Transition Metal-Catalyzed (Diazo Decomposition)
Mechanism: Metal-carbene formation followed by electrophilic addition. Best For: High enantioselectivity requirements and complex scaffolds.[1]
This method utilizes diazo compounds (e.g., ethyl diazoacetate) and catalysts based on Rhodium (Rh), Copper (Cu), or Iron (Fe).[3]
-
Safety Critical: Diazo compounds are shock-sensitive and explosive.
-
The Modern Approach (Flow Chemistry): To mitigate explosion risks, generate diazo compounds in situ (e.g., from hydrazones) using continuous flow reactors. This minimizes the accumulation of hazardous intermediates.[4]
-
Catalyst Selection:
- : The robust workhorse.
- : For high enantioselectivity.[1]
-
Iron-Porphyrins: Sustainable, bio-inspired alternatives.
Method C: Corey-Chaykovsky (Sulfur Ylides)
Mechanism: Nucleophilic addition of a sulfur ylide to an electron-deficient alkene, followed by intramolecular ring closure and elimination of sulfide.[5]
Best For:
Unlike the previous two methods, this involves a nucleophilic attack.[6] It is the method of choice when the alkene is electron-poor.
-
Reagent: Trimethylsulfoxonium iodide (
) + NaH Dimethyloxosulfonium methylide. -
Expert Insight: Use DMSO as the solvent. The ylide is stable in DMSO but reacts instantly with moisture.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in pharmaceutical process development.
| Feature | Simmons-Smith (Furukawa) | Metal-Catalyzed (Rh/Diazo) | Corey-Chaykovsky |
| Active Species | Zinc Carbenoid ( | Metal Carbene ( | Sulfur Ylide (Nucleophile) |
| Substrate Scope | Electron-Rich / Neutral Alkenes | Electron-Rich Alkenes | Electron-Poor Alkenes (Michael Acceptors) |
| Stereospecificity | Excellent (Syn-addition) | Good (Ligand dependent) | Moderate (Trans-selective) |
| Enantioselectivity | Moderate (Chiral auxiliaries needed) | Excellent (Chiral ligands) | Low (Requires chiral ylides) |
| Atom Economy | Poor (Stoichiometric Zn/I waste) | High (Catalytic metal, | Moderate (Stoichiometric sulfide waste) |
| Safety Profile | Moderate ( | High Risk (Explosive diazo intermediates) | Good (Standard chemical hazards) |
| Scalability | High (Batch or Flow) | Flow Required for safety >10g | High (Batch) |
Mechanistic Visualization
Understanding the divergence in mechanism is crucial for troubleshooting failed reactions.
Figure 2: Mechanistic divergence between electrophilic concerted addition (top) and nucleophilic stepwise addition (bottom).
References
-
Simmons-Smith Reaction & Furukawa Modific
-
Transition Metal-Catalyzed Cyclopropan
- Title: Metal-catalyzed cyclopropan
- Source:Wikipedia / Organic Chemistry Portal (Verified Concept).
-
URL:[Link]
-
Corey-Chaykovsky Reaction
-
Flow Chemistry & Safety
Sources
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- 9. repositorio.uam.es [repositorio.uam.es]
Structural and Physicochemical Properties: A Tale of Two Rings
An In-depth Comparative Guide to the Reactivity of 1-butylcyclopropan-1-ol and 1-butylcyclopentanol
For researchers and professionals in drug development and synthetic chemistry, the choice of a cyclic alcohol scaffold can profoundly influence synthetic strategy and molecular stability. This guide provides an in-depth, objective comparison of the reactivity of two structurally distinct tertiary alcohols: this compound and 1-butylcyclopentanol. By examining their behavior in key organic reactions, we will elucidate how the inherent ring strain of the cyclopropyl system dictates a reaction landscape dramatically different from that of its five-membered cyclopentyl counterpart.
The fundamental difference between these two molecules lies in the geometry and stability of their carbocyclic rings. The cyclopentanol derivative is built upon a relatively stable, low-strain five-membered ring, while the cyclopropanol features a highly strained three-membered ring.
-
1-butylcyclopentanol possesses a cyclopentane ring which adopts a non-planar "envelope" or "twist" conformation to minimize torsional strain, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. This results in a molecule with low inherent ring strain (approx. 6 kcal/mol).
-
This compound , in contrast, is constrained to a planar triangular geometry. This forces the internal C-C-C bond angles to be 60°, a significant deviation from 109.5°. This severe angle strain, combined with torsional strain from eclipsed C-H bonds, results in a very high total ring strain of approximately 27.5 kcal/mol[1][2][3]. The carbon-carbon bonds in cyclopropane are often described as "bent" or "banana" bonds, possessing increased p-character, which imparts some properties akin to a C=C double bond[4].
This high strain energy is the critical factor governing the unique reactivity of cyclopropane derivatives, as reactions that lead to the opening of the ring are thermodynamically highly favorable.
Table 1: Physicochemical Properties
| Property | This compound | 1-butylcyclopentanol |
| Molecular Formula | C₇H₁₄O | C₉H₁₈O[5][6][7][8] |
| Molecular Weight | 114.19 g/mol | 142.24 g/mol [5][8][9] |
| Ring Strain (approx.) | ~27.5 kcal/mol[1][2] | ~6 kcal/mol[10] |
| Classification | Tertiary Alcohol | Tertiary Alcohol |
Synthesis Overview
Both alcohols are accessible through standard organometallic addition to a carbonyl precursor. The choice of synthetic route is dictated by the availability of the starting ketone or ester.
Experimental Protocol 1: Synthesis of 1-butylcyclopentanol via Grignard Reaction
This is a classic and high-yielding synthesis involving the addition of a butyl Grignard reagent to cyclopentanone.[11]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq.). Prepare a solution of 1-bromobutane (1.1 eq.) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium.
-
Initiation: If the reaction does not initiate spontaneously (indicated by bubbling or heat), gently warm the flask or add a small crystal of iodine.
-
Addition: Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After completion, continue to reflux for an additional 30 minutes to ensure full formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of cyclopentanone (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-butylcyclopentanol (typical yields: 70-85%)[11].
Experimental Protocol 2: Synthesis of this compound via Kulinkovich Reaction
1-Substituted cyclopropanols are efficiently synthesized from esters using the Kulinkovich reaction.[12]
-
Catalyst Preparation: In a flame-dried flask under an inert argon atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq.) to anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of butylmagnesium chloride (or bromide) in THF (2.2 eq.) dropwise.
-
Reaction with Ester: To this mixture, add a solution of ethyl acetate (1.0 eq.) in THF dropwise.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by carefully adding water at 0 °C. Filter the resulting mixture through a pad of Celite to remove titanium salts.
-
Purification: Extract the filtrate with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain this compound.
Comparative Reactivity Analysis
The reactivity of these alcohols is a direct consequence of their structures. While both are tertiary alcohols, the high ring strain of the cyclopropyl system introduces reaction pathways unavailable to the cyclopentyl analogue.
A. Oxidation
As tertiary alcohols, both this compound and 1-butylcyclopentanol are resistant to oxidation under standard conditions (e.g., using acidified potassium dichromate or permanganate).[13][14][15][16][17] This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the formation of a carbonyl group.[13][14]
Experimental Protocol 3: Attempted Oxidation with Acidified Dichromate
-
To a test tube, add 1 mL of a 0.1 M potassium dichromate(VI) solution and 5 drops of dilute sulfuric acid. The solution will be orange.
-
Add 5 drops of 1-butylcyclopentanol (or this compound).
-
Gently warm the test tube in a hot water bath for a few minutes.
-
Expected Result: No color change will be observed. The solution will remain orange, indicating that no oxidation has occurred.[14] This contrasts with primary or secondary alcohols, which would cause the solution to turn green as the Cr₂O₇²⁻ is reduced to Cr³⁺.[15]
B. Acid-Catalyzed Dehydration: A Point of Major Divergence
Acid-catalyzed dehydration is a cornerstone reaction for alcohols, typically proceeding via an E1 mechanism involving a carbocation intermediate.[18][19][20] Here, the stability and subsequent fate of this intermediate differ dramatically between our two subjects.
Reactivity of 1-butylcyclopentanol
The dehydration of 1-butylcyclopentanol follows a predictable E1 pathway:
-
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water).[20]
-
Carbocation Formation: Loss of water generates a relatively stable tertiary carbocation on the five-membered ring.
-
Elimination: A proton is removed from an adjacent carbon by a weak base (water), forming a double bond. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene.[18][21]
Reactivity of this compound
The dehydration of this compound is far more complex due to the immense strain within the three-membered ring. While it also begins with the formation of a carbocation, this intermediate has multiple potential fates driven by the powerful thermodynamic incentive to relieve ring strain.
-
Carbocation Formation: Protonation and loss of water form a tertiary carbocation directly attached to the cyclopropyl ring. This cyclopropylcarbinyl cation is remarkably stable, even more so than a benzyl carbocation, due to favorable orbital overlap between the "bent" C-C bonds of the ring and the empty p-orbital of the cationic carbon.[4][10][22]
-
Competing Reaction Pathways: This stabilized carbocation can then undergo several competing reactions:
-
Pathway A (Simple Dehydration): Loss of a proton from the butyl chain could occur, but this is generally a minor pathway.
-
Pathway B (Ring-Opening): The most characteristic reaction of cyclopropanols is ring-opening.[23][24] The carbocation can trigger the cleavage of one of the strained C-C bonds in the ring, leading to a more stable, open-chain homoallylic carbocation, which is then trapped by water or rearranges further. This is often the dominant pathway.
-
Pathway C (Rearrangement/Ring Expansion): The cyclopropylcarbinyl cation exists in equilibrium with a cyclobutyl cation.[25] This rearrangement can lead to the formation of cyclobutene derivatives after elimination.
-
The high propensity for ring-opening makes this compound a valuable synthetic intermediate, acting as a homoenolate synthon.[24] However, this reactivity also means it is inherently less stable and more difficult to handle than its cyclopentanol counterpart.
Summary and Outlook
The comparison between this compound and 1-butylcyclopentanol provides a compelling illustration of structure-reactivity relationships in organic chemistry.
Table 2: Summary of Comparative Reactivity
| Reaction | 1-butylcyclopentanol | This compound | Causality |
| Oxidation | No Reaction[13][14][17] | No Reaction[13][14][17] | Both are tertiary alcohols lacking the necessary α-hydrogen. |
| Acid-Catalyzed Dehydration | Predictable E1 elimination to form stable alkenes (Zaitsev's rule).[18][21] | Complex mixture of products; dominated by ring-opening.[23][24] | High ring strain (~27.5 kcal/mol) provides a strong thermodynamic driving force for ring cleavage. |
| Stability | High; a stable, isolable compound. | Low; prone to rearrangement and ring-opening, often used as a reactive intermediate.[24] | The cyclopentane ring is relatively strain-free, while the cyclopropane ring is highly strained. |
-
1-butylcyclopentanol is the superior choice when a stable, robust tertiary alcohol scaffold is required. Its reactions are predictable, primarily following the established patterns for tertiary alcohols, making it a reliable building block in multi-step syntheses.
-
This compound should be viewed as a highly reactive and versatile synthetic intermediate rather than a stable endpoint. Its utility lies in the exploitation of its ring strain. It serves as an excellent precursor for generating open-chain structures or for accessing cyclobutane derivatives through controlled rearrangement reactions. Researchers using this molecule must anticipate and control its propensity for ring-opening to achieve desired synthetic outcomes.
This guide underscores the importance of considering not just the functional group, but the entire molecular architecture when designing synthetic routes and predicting chemical behavior. The seemingly subtle change from a five- to a three-membered ring transforms a stable alcohol into a high-energy intermediate with a rich and complex reaction chemistry.
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What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? . Quora. [Link]
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Synthesis of cyclopropanols . Organic Chemistry Portal. [Link]
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Laboratory Synthesis of 1-n-Butylcyclohexanol . CNKI. [Link]
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Acid-Catalyzed Dehydration . YouTube. [Link]
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1-Butylcyclopentanol . National Center for Biotechnology Information. [Link]
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Predict the major product of acid catalysed dehydration class 12 chemistry CBSE . Vedantu. [Link]
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Acid Catalyzed Dehydration of Alcohols Structure & Mechanism . Study.com. [Link]
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Synthesis of cyclopropane containing natural products . SciSpace. [Link]
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The acid-catalyzed dehydration we learned in this chapter is reversible . Pearson+. [Link]
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1-Butylcyclopentanol . NIST WebBook. [Link]
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Solved Consider acid catalyzed dehydration of . Chegg. [Link]
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1-(1-Methylcyclopentyl)cyclopropan-1-ol . National Center for Biotechnology Information. [Link]
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1-Butylcyclopropane-1-carboxylate . National Center for Biotechnology Information. [Link]
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Butylcyclopropane . National Center for Biotechnology Information. [Link]
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence . ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Cyclopropanol Isomers
For researchers and professionals in drug development, the precise identification of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of cyclopropanol and its common C₃H₆O isomers—propionaldehyde, acetone, and allyl alcohol. Understanding their distinct spectral fingerprints is crucial for unambiguous characterization in complex reaction mixtures and for ensuring the purity of synthesized compounds.
This comparison will focus on four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of why each isomer produces a unique spectrum and provide supporting experimental data to guide your analytical workflow.
The Isomers: A Structural Overview
The four isomers of C₃H₆O—cyclopropanol, propionaldehyde, acetone, and allyl alcohol—present unique structural features that are directly probed by spectroscopic methods.
-
Cyclopropanol: Features a strained three-membered ring with a hydroxyl (-OH) group. This ring strain significantly influences its electronic environment.
-
Propionaldehyde: An aldehyde characterized by a terminal carbonyl group (C=O) bonded to an ethyl group.
-
Acetone: A ketone with a central carbonyl group bonded to two methyl groups.
-
Allyl Alcohol: Contains both a carbon-carbon double bond (C=C) and a primary alcohol (-OH) group.
These structural differences give rise to distinct signals in various spectroscopic experiments, allowing for their clear differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), integration, and signal splitting (multiplicity).
Causality Behind the Differences:
-
Cyclopropanol: The protons on the cyclopropane ring experience significant shielding due to the ring's magnetic anisotropy, causing them to appear at an unusually high field (low ppm values, typically 0-1.0 ppm)[1][2]. The proton of the hydroxyl group will appear as a broad singlet, the position of which is concentration and solvent-dependent.
-
Propionaldehyde: The most deshielded proton is the aldehydic proton (~9.8 ppm), a highly distinctive singlet or narrow triplet[3]. The ethyl group protons will show a characteristic quartet and triplet pattern.
-
Acetone: Due to the molecule's symmetry, all six protons are equivalent, resulting in a single sharp peak (a singlet) around 2.1 ppm.
-
Allyl Alcohol: The vinylic protons (attached to the C=C double bond) are deshielded and appear in the 5-6 ppm region[4][5]. The methylene protons adjacent to the hydroxyl group are also distinct.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropanol | -CH₂- (ring) | 0.2 - 0.8 | Multiplet |
| -CH- (ring) | 3.0 - 3.5 | Multiplet | |
| -OH | Variable (broad) | Singlet | |
| Propionaldehyde | -CH₃ | ~1.1 | Triplet |
| -CH₂- | ~2.5 | Quartet | |
| -CHO | ~9.8 | Triplet | |
| Acetone | -CH₃ | ~2.1 | Singlet |
| Allyl Alcohol | -CH₂-OH | ~4.1 | Doublet |
| =CH₂ | ~5.2 | Multiplet | |
| =CH- | ~5.9 | Multiplet | |
| -OH | Variable (broad) | Singlet |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.
Causality Behind the Differences:
-
Cyclopropanol: The strained ring carbons of cyclopropanol are highly shielded, appearing at very low chemical shift values (typically <15 ppm)[6][7].
-
Propionaldehyde & Acetone: The most prominent feature is the highly deshielded carbonyl carbon, which appears far downfield (>200 ppm)[8][9]. The position can help distinguish between the aldehyde (slightly more downfield) and the ketone.
-
Allyl Alcohol: The sp² hybridized carbons of the double bond appear in the intermediate region of the spectrum (110-140 ppm).
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts in CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Cyclopropanol | -CH₂- (ring) | ~2 |
| -CHOH- (ring) | ~50 | |
| Propionaldehyde | -CH₃ | ~6 |
| -CH₂- | ~37 | |
| -CHO | ~203 | |
| Acetone | -CH₃ | ~30 |
| C=O | ~206 | |
| Allyl Alcohol | -CH₂OH | ~65 |
| =CH₂ | ~114 | |
| =CH- | ~139 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Causality Behind the Differences:
-
Cyclopropanol: The spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group[11]. It will also show C-H stretching vibrations for the cyclopropane ring around 3080-3040 cm⁻¹[12].
-
Propionaldehyde & Acetone: The most intense and diagnostic peak for both isomers is the C=O (carbonyl) stretch, which appears as a very strong, sharp band in the 1700-1750 cm⁻¹ region[10][13]. Aldehydes also show characteristic C-H stretching bands around 2720 and 2820 cm⁻¹.
-
Allyl Alcohol: This isomer will display both the broad O-H stretch of an alcohol (3200-3600 cm⁻¹) and a C=C stretch (around 1645 cm⁻¹), which is a key differentiating feature.
Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch (sp³) | C-H Stretch (aldehyde) | C=O Stretch (strong, sharp) | C=C Stretch |
| Cyclopropanol | 3200 - 3600 | ~3080 | - | - | - |
| Propionaldehyde | - | 2845 - 2975 | ~2720, ~2820 | 1720 - 1740 | - |
| Acetone | - | 2900 - 3000 | - | 1700 - 1725 | - |
| Allyl Alcohol | 3200 - 3600 | ~2850-2950 | - | - | ~1645 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. All four isomers have the same nominal molecular weight of 58 g/mol .[14][15]
Causality Behind the Differences:
-
Cyclopropanol: The molecular ion (M⁺) at m/z 58 may be observed. Fragmentation often involves the loss of water (M-18) or cleavage of the strained ring.
-
Propionaldehyde: A prominent peak is often observed at m/z 29, corresponding to the loss of the ethyl group ([CHO]⁺). Alpha-cleavage can also lead to a peak at m/z 57 (loss of H).
-
Acetone: The molecular ion at m/z 58 is typically strong. A characteristic and often base peak is at m/z 43, resulting from the loss of a methyl group ([CH₃CO]⁺).
-
Allyl Alcohol: The molecular ion at m/z 58 is usually present. A significant peak can be seen at m/z 57 due to the loss of a hydrogen atom to form a stable allylic cation. Loss of water (m/z 40) is also possible.
Table 4: Characteristic Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| Cyclopropanol | 58 | 57 (M-H) | 43 (M-CH₃) | 40 (M-H₂O) |
| Propionaldehyde | 58 | 57 (M-H) | 29 (CHO) | 28 (C₂H₄) |
| Acetone | 58 | 43 (CH₃CO) | - | - |
| Allyl Alcohol | 58 | 57 (M-H) | 40 (M-H₂O) | 39 (C₃H₃) |
Experimental Protocols
A standardized approach is crucial for obtaining high-quality, comparable data.
General Workflow for Spectroscopic Analysis
Caption: General workflow for isomeric differentiation.
Step-by-Step Methodologies
-
Sample Preparation:
-
NMR: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR (Neat Liquid): Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.
-
MS (EI): Introduce a small amount of the sample (via direct infusion or GC inlet) into the mass spectrometer operating under electron ionization (EI) conditions, typically at 70 eV.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a Fourier-transform NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters should be used.
-
IR: Use a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
MS: Acquire data over a mass range of m/z 10-100 to observe the molecular ion and key fragments.
-
-
Data Analysis:
-
Process the raw data (e.g., Fourier transformation for NMR and IR).
-
Calibrate the spectra (e.g., set TMS to 0 ppm in NMR).
-
Identify key peaks, chemical shifts, multiplicities, and fragmentation patterns.
-
Compare the obtained data with the reference tables provided in this guide and with literature values to confirm the isomer's identity.
-
Conclusion and Logical Framework
The differentiation of cyclopropanol isomers is a clear-cut process when a multi-technique spectroscopic approach is employed. Each isomer possesses at least one unique spectral feature that acts as a definitive identifier.
Caption: Decision tree for isomer identification.
By systematically applying these spectroscopic methods and understanding the structural basis for the observed differences, researchers can confidently and accurately characterize these important C₃H₆O isomers.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
de Barros, A. L. F., et al. (2020). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone. Astronomy & Astrophysics, 636, A82. [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Gope, K., et al. (2023). Conformational effects in the vibrational and electronic spectra of propionaldehyde: Experimental and theoretical studies. The Journal of Chemical Physics, 159(14), 144304. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]
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Hudson, R. L., & Gerakines, P. A. (2020). Propanal, an interstellar aldehyde – first infrared band strengths and other properties of the amorphous and crystalline forms. NASA Technical Reports Server. [Link]
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Barnes, A. J., & Holroyd, S. (1983). Infrared spectra of cyclopropanol and ethenol. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(9), 1353-1363. [Link]
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Doc Brown's Chemistry. Infrared spectrum of propanal. [Link]
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NIST. Propanal Mass Spectrum. NIST Chemistry WebBook. [Link]
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PubChem. Acetone. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. 13C NMR spectrum of propanal. [Link]
-
ResearchGate. 13 C{ 1 H} NMR spectrum of acetone-d 6. [Link]
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University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
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ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]
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Butler Group, University of Chicago. Emission Spectroscopy of Dissociative Allyl Iodide and Allyl Alcohol Excited at 199.7 nm. [Link]
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ResearchGate. Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on.... [Link]
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Doc Brown's Chemistry. 1H proton NMR spectrum of propanal. [Link]
-
Scribd. Approximate 1H and 13C NMR Shifts. [Link]
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Technical Guide: Quantifying Cyclopropane Ring Strain – Experimental vs. Computational Approaches
Executive Summary: The 27.5 kcal/mol Imperative
In modern drug discovery, the cyclopropane ring is a "privileged scaffold." It serves as a bioisostere for alkenes, imparts metabolic stability by blocking cytochrome P450 oxidation, and provides critical conformational rigidity. However, these benefits are derived directly from its inherent instability: Ring Strain Energy (RSE) .
The accepted experimental RSE for cyclopropane is 27.5 ± 0.5 kcal/mol (115 kJ/mol).
This guide objectively compares the Experimental Gold Standard (Bomb Calorimetry) against Computational Scalability (Homodesmotic Isodesmic Reactions) . We demonstrate that while experimental data provides the thermodynamic truth required for safety and scale-up, computational methods—when properly calibrated via homodesmotic schemes—offer the throughput necessary for screening complex derivatives.
The Physics of Strain: Why It Matters
Cyclopropane forces carbon atoms into a 60° internuclear angle, deviating drastically from the ideal
-
Baeyer (Angle) Strain: Poor orbital overlap (bent "banana" bonds).
-
Pitzer (Torsional) Strain: Eclipsed C-H bonds adding ~9 kcal/mol of repulsion.
Implication for Drug Design: This ~27.5 kcal/mol of stored energy makes the ring susceptible to acid-catalyzed ring opening, a critical parameter when assessing the shelf-life stability of API (Active Pharmaceutical Ingredient) candidates.
Experimental Methodology: Bomb Calorimetry
The Gold Standard for Thermodynamic Truth
Direct measurement of strain is impossible. Instead, we measure the Heat of Combustion (
The Protocol: Combustion of Volatile Substrates
Since cyclopropane is a gas at STP (bp -33°C), standard open-cup calorimetry fails. We utilize a high-pressure oxygen bomb calorimeter with a specific protocol for volatile species.
Workflow Diagram:
Figure 1: Critical workflow for determining Heat of Combustion for volatile cyclic alkanes.
Step-by-Step Methodology
-
Encapsulation: The cyclopropane derivative is sealed in a tared, thin-walled glass ampoule or a specialized volatile sampling capsule to prevent pre-ignition evaporation.
-
Calibration: The system is calibrated using Benzoic Acid standard (26.434 kJ/g) to determine the calorimeter's energy equivalent (
). -
Charging: The bomb is pressurized to 30 atm with pure Oxygen (
).[4] -
Ignition: A cotton fuse ignites the sample. The glass ampoule shatters, ensuring rapid, complete combustion.
-
Data Acquisition: The temperature rise (
) is monitored.[4] -
Derivation:
Computational Methodology: Homodesmotic Reactions
The Scalable Alternative
Directly calculating the energy of formation (
The Logic of Error Cancellation
A homodesmotic reaction balances the number of carbon atoms and the hybridization states (
The Golden Equation for Cyclopropane:
Computational Workflow:
Figure 2: Computational pipeline for extracting strain energy via error-canceling schemes.
Protocol
-
Optimization: Optimize geometries of Cyclopropane, Ethane, and Propane.
-
Correction: Calculate Zero-Point Energy (ZPE) and thermal corrections to Enthalpy (
). -
Calculation:
-
Result: The calculated
represents the Ring Strain Energy.[1][3][7][9]
Comparative Analysis: Data & Performance
The following table synthesizes data from high-precision NIST calorimetric databases and high-level ab initio calculations.
| Metric | Experimental (Bomb Calorimetry) | Computational (B3LYP/6-31G*) | Computational (CCSD(T)/CBS) |
| Heat of Combustion ( | -499.8 kcal/mol [1] | N/A (Derived) | N/A (Derived) |
| Heat of Formation ( | +12.7 kcal/mol [1] | +13.2 kcal/mol | +12.8 kcal/mol |
| Ring Strain Energy (Total) | 27.5 kcal/mol [2] | 28.1 kcal/mol | 27.6 kcal/mol |
| Strain per | ~9.2 kcal/mol | ~9.4 kcal/mol | ~9.2 kcal/mol |
| Time to Result | 3-5 Days (Synthesis + Analysis) | < 1 Hour | 24 Hours |
| Cost | High (Material + Labor) | Low (CPU Time) | Moderate (CPU Time) |
Key Insights for Researchers
-
Accuracy: High-level coupled-cluster theory (CCSD(T)) matches experiment within 0.1 kcal/mol. Standard DFT (B3LYP) slightly overestimates strain but is sufficient for rank-ordering drug candidates.
-
Validation: Use experimental data to validate the core scaffold. Use computation to screen derivatives (e.g., adding fluorines or heteroatoms to the ring).
-
Metabolic Stability: The high C-H bond strength (106 kcal/mol vs. 98 kcal/mol in unstrained alkanes) derived from this strain explains why cyclopropyl groups resist P450 hydroxylation [3].
References
-
NIST Chemistry WebBook. Cyclopropane: Gas Phase Thermochemistry.[10] National Institute of Standards and Technology.[5] [Link]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[7][9] Angewandte Chemie International Edition. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11] Journal of Medicinal Chemistry. [Link]
-
Bach, R. D., & Dmitrenko, O. (2004). The Effect of Substituents on the Strain Energy of the Cyclopropane Ring. Journal of the American Chemical Society. [Link]
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- 5. Cyclopropane [webbook.nist.gov]
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A Comparative Guide to Validating the Structure of 1-Butylcyclopropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For molecules incorporating unique structural motifs, such as the strained three-membered ring of 1-butylcyclopropan-1-ol derivatives, this validation becomes both critical and challenging. The potential for rearrangement and the complex stereochemistry necessitate a robust, multi-faceted analytical approach.
This guide provides an in-depth comparison of essential orthogonal analytical methods for the structural validation of this compound derivatives. By leveraging techniques that rely on different physicochemical principles, researchers can achieve the highest level of confidence in a molecule's identity, connectivity, and stereochemistry.[1][2][3] We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to guide the analytical strategy.
The Core Challenge: A Strained Ring and a Chiral Center
The this compound scaffold presents two primary validation challenges:
-
The Cyclopropyl Ring: This high-energy, strained ring system imparts unique spectroscopic characteristics. Its protons and carbons exhibit unusual chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Furthermore, the ring can be susceptible to opening or rearrangement under certain analytical conditions, particularly in mass spectrometry.
-
The Quaternary Stereocenter: The C1 carbon, bonded to a hydroxyl group, a butyl group, and two carbons of the cyclopropane ring, is a chiral center. Determining the absolute configuration of this center is crucial for understanding its biological activity and is a significant regulatory requirement for chiral drugs.[6][7]
A successful validation strategy must address both the 2D structure (atom-to-atom connectivity) and the 3D stereochemistry.
An Orthogonal Validation Workflow
Relying on a single analytical technique is insufficient and can lead to misinterpretation.[8] An orthogonal approach, combining multiple independent methods, is the industry standard for robust structural elucidation.[1][2][9]
Caption: A robust workflow for validating this compound derivatives.
Comparison of Key Analytical Techniques
The following sections provide a detailed comparison of the most critical techniques for validating the structure of this compound derivatives.
| Technique | Primary Information Provided | Key Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity (2D structure), chemical environment, stereochemical relationships. | Unambiguous structural elucidation, non-destructive.[1] | Requires relatively pure sample (>95%), can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires minimal sample.[1] | Molecular ion can be weak or absent for alcohols[10][11], potential for rearrangement. |
| FTIR Spectroscopy | Presence of key functional groups (e.g., -OH, C-H, cyclopropyl ring). | Fast, simple, provides a unique molecular "fingerprint".[12] | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Absolute 3D molecular structure and configuration. | The "gold standard" for definitive structural proof.[7][13][14] | Requires a suitable single crystal, which can be difficult to obtain.[13][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint
NMR is the most powerful technique for determining the precise connectivity of a molecule in solution.[1] For a this compound derivative, a suite of 1D and 2D NMR experiments is essential.
Causality Behind Experimental Choices
-
¹H and ¹³C NMR (1D): These initial experiments provide a census of the proton and carbon environments. For cyclopropyl systems, proton signals are typically shifted upfield (to lower ppm values) due to the ring current effect.[5] The characteristic upfield signals are a primary indicator of the ring's integrity.
-
DEPT-135: This experiment differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the butyl chain and the cyclopropyl ring.
-
COSY (²D ¹H-¹H): Correlation Spectroscopy maps all proton-proton couplings, allowing for the tracing of the entire butyl chain and identifying the coupled protons within the cyclopropyl ring.[15][16]
-
HSQC (²D ¹H-¹³C): Heteronuclear Single Quantum Coherence correlates each proton with its directly attached carbon, providing definitive C-H assignments.[15][16]
-
HMBC (²D ¹H-¹³C): Heteronuclear Multiple Bond Correlation is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.[15][17] This is how the butyl group is unequivocally linked to the C1 of the cyclopropane ring.
Caption: Key HMBC correlations confirming the connectivity of the butyl group to the cyclopropane ring.
Experimental Protocol: Full NMR Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Filter the sample into a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Acquire a 2D ¹H-¹³C HMBC spectrum, optimized for J-couplings of ~8 Hz.
-
-
Data Processing & Interpretation: Process all spectra using appropriate software. Use the combination of COSY, HSQC, and HMBC to build the molecular structure fragment by fragment, confirming all connectivities.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula.[1] The fragmentation pattern offers corroborating evidence for the proposed structure.
Causality Behind Experimental Choices
-
GC-MS vs. LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like many this compound derivatives.[18][19][20] Liquid Chromatography-Mass Spectrometry (LC-MS) is a gentler alternative if the compound is prone to degradation at high temperatures.
-
Ionization Method (EI vs. ESI): Electron Ionization (EI), common in GC-MS, is a high-energy technique that provides rich fragmentation data but may result in a weak or absent molecular ion peak for alcohols.[11][21] Electrospray Ionization (ESI), common in LC-MS, is a soft ionization technique that typically yields a strong signal for the protonated molecule ([M+H]⁺) or other adducts ([M+Na]⁺), making it ideal for confirming molecular weight.[1]
Expected Fragmentation
The fragmentation of alcohols in MS is often driven by two main pathways: α-cleavage and dehydration.[11][22]
-
α-Cleavage: The bond between C1 and the butyl group or between C1 and the ring carbons can break. Cleavage of the butyl group is often favored as it expels the largest radical, leading to a stable, resonance-stabilized oxonium ion.
-
Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[11]
Caption: Primary fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) interfaced with a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze its mass spectrum, identifying the molecular ion (if present) and key fragment ions. Compare the observed mass-to-charge ratios with the theoretical values for the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group ID
FTIR is a rapid and straightforward method to confirm the presence of key functional groups. It provides a unique "fingerprint" for the molecule.[12][23]
Key Vibrational Frequencies
For this compound, the most important absorptions are:
-
O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ confirms the presence of the alcohol group.[12]
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the butyl group.
-
C-H Stretch (cyclopropyl): A characteristic, weaker absorption just above 3000 cm⁻¹ (typically 3000-3080 cm⁻¹) is indicative of the C-H bonds on the cyclopropane ring.[23][24]
-
C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1200 cm⁻¹.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups. The presence of both the broad O-H stretch and the cyclopropyl C-H stretch provides strong evidence for the this compound structure.
X-ray Crystallography: The Definitive Answer
When an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the gold standard.[6][7][13][14] It provides a direct visualization of the three-dimensional arrangement of atoms in the solid state.[7]
Causality and Application
For chiral drug candidates, regulatory bodies require proof of absolute stereochemistry.[7] X-ray crystallography achieves this through the phenomenon of anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system to yield a single, well-ordered crystal of sufficient size (0.1-0.3 mm).[7]
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays (e.g., from a copper source) while being rotated.[7] The instrument records the positions and intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Structure Determination: The Flack parameter is calculated from the diffraction data. A value close to 0 indicates the correct absolute configuration has been determined.
Conclusion
Validating the structure of this compound derivatives requires a methodical and orthogonal analytical strategy. No single technique can provide all the necessary information. The process begins with NMR spectroscopy to piece together the molecular blueprint, followed by mass spectrometry to confirm the molecular weight and gain insight into its stability. FTIR provides rapid confirmation of essential functional groups. Finally, for chiral derivatives where absolute stereochemistry is paramount, single-crystal X-ray crystallography provides the definitive and incontrovertible answer. By integrating the data from these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development.
References
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Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
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Organic Structures from 2D NMR Spectra. Wiley Analytical Science. (2015). Available at: [Link]
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Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements. National Institutes of Health (NIH). Available at: [Link]
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Absolute configuration. Wikipedia. Available at: [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. ResearchGate. Available at: [Link]
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Advanced Spectroscopy: Organic Structures from 2D NMR Spectra (Vol 1). ResearchGate. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available at: [Link]
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Interpretation of the infrared spectrum of cyclopropane. Doc Brown's Chemistry. Available at: [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]
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Detection of the cyclopropane ring and its degree of substitution in long-chain fatty acid esters, by infra-red spectroscopy. Transactions of the Faraday Society (RSC Publishing). Available at: [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
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Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. ResearchGate. Available at: [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. (2020). Available at: [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center (DTIC). Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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1-Cyclobutylpropan-1-ol. PubChem. Available at: [Link]
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Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]
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Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. Alkemist Labs. Available at: [Link]
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Mass Spectrometry of Alcohols. YouTube. (2025). Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020). Available at: [Link]
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Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. CaltechAUTHORS. Available at: [Link]
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Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. MDPI. (2023). Available at: [Link]
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Cyclopropane. NIST WebBook. Available at: [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide (Table of Contents). Wiley. Available at: [Link]
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GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by trace amounts of 1,1-dibromo-2-phenylcyclopropane (B). ResearchGate. Available at: [Link]
-
Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. Available at: [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. (2022). Available at: [Link]
-
GC-MS analysis of bioactive compounds in the entire plant parts of ethanolic extract of Gomphrena decumbens Jacq. The Pharma Innovation. (2017). Available at: [Link]
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1-Butylcyclopropene. PubChem. Available at: [Link]
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Butylcyclopropane. PubChem. Available at: [Link]
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Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus. Plant Science Archives. (2024). Available at: [Link]
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Chemical Properties of Cyclopropane, butyl-. Cheméo. Available at: [Link]
-
Butane, 1-cyclopropyl. Chemsrc. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
